Ruthenium hexacyanide
Description
Structure
2D Structure
Properties
CAS No. |
21029-33-4 |
|---|---|
Molecular Formula |
C6N6Ru-4 |
Molecular Weight |
257.2 g/mol |
IUPAC Name |
ruthenium(2+);hexacyanide |
InChI |
InChI=1S/6CN.Ru/c6*1-2;/q6*-1;+2 |
InChI Key |
CHGSZSOJDJQCGO-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ru+2] |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ru+2] |
Other CAS No. |
21029-33-4 |
Synonyms |
uthenium hexacyanide ruthenium-hexacyanide |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Strategies
Conventional Synthetic Routes for Ruthenium Hexacyanide
RuCl₃ + 6 KCN → K₃[Ru(CN)₆] + 3 KCl
Subsequently, the resulting ruthenicyanide([Ru(CN)₆]³⁻) can be reduced to this compound ([Ru(CN)₆]⁴⁻) using a suitable reducing agent.
Another established method involves starting from a more soluble ruthenium precursor, such as potassium ruthenate (K₂RuO₄), which is then treated with cyanide ions. google.com The process often involves the oxidative leaching of a ruthenium-containing melt followed by distillation and absorption steps to isolate and purify the ruthenium. google.com The synthesis of related Prussian blue analogues, which share the cyano-bridged framework, often involves the reaction of a hexacyanometallate complex with a hydrated metal cation in an aqueous solution. rsc.org
Advanced Precursor Development
The development of advanced precursors has been a key focus in refining the synthesis of this compound and related ruthenium-cyanide complexes. Researchers have explored a variety of ruthenium complexes as starting materials to achieve better control over the final product's properties. For instance, organometallic ruthenium compounds like ruthenocenes and ruthenium carbonyls have been utilized. harvard.edu However, these often require energy-intensive conditions or highly oxidizing reagents. harvard.edu
More recently, ruthenium amidinate complexes have emerged as promising precursors for vapor deposition techniques. harvard.edu These complexes, such as tris(diisopropylacetamidinato)ruthenium(III), are monomeric, air-stable, and exhibit sufficient volatility for chemical vapor deposition (CVD) and atomic layer deposition (ALD). harvard.edu The use of supramolecular complexes, such as those driven by hydrogen bonding between melamine (B1676169) and cyanuric acid, has also been shown to produce highly dispersed ruthenium precursors, leading to uniform nanoparticles with superior performance in applications like the hydrogen evolution reaction. rsc.org
Control over Stoichiometry and Purity
Purification techniques are essential to remove byproducts and unreacted starting materials. Conventional methods include recrystallization and washing with appropriate solvents. google.com For instance, after the synthesis of tris(2,2'-bipyridyl)ruthenium(II) chloride, a related polypyridyl complex, the product is precipitated with a saturated sodium chloride solution, filtered, and then recrystallized from water. google.com In the synthesis of Prussian blue analogues, controlling the stoichiometry is critical and is often verified using techniques like inductively coupled plasma-optical emission spectrometry (ICP-OES). royalsocietypublishing.org The presence of impurities, such as unreacted precursors or byproducts from side reactions, can significantly impact the material's properties. nih.gov
Green Chemistry Approaches in Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods for ruthenium complexes, including those containing cyanide ligands. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.
One such approach is mechanochemistry, which involves the grinding of solid reagents together, often in the absence of a solvent. mdpi.com This method has been successfully applied to the synthesis of ruthenium carboxylate complexes, demonstrating fast reaction times and high yields with simple workups. mdpi.comgithub.io For example, the manual grinding of [RuCl₂(PPh₃)₃] with sodium acetate (B1210297) yields [Ru(OAc)₂(PPh₃)₂] efficiently. mdpi.com This solventless approach significantly reduces the environmental footprint compared to traditional solution-based syntheses. mdpi.com
Furthermore, the use of less toxic and more readily available cyanating agents is being explored to replace hazardous reagents like sodium cyanide. nih.gov Photocatalysis using ruthenium complexes is also emerging as a green and efficient tool for cyanation reactions, often utilizing molecular oxygen as a green oxidant. d-nb.info
Post-Synthetic Modification and Functionalization
Post-synthetic modification (PSM) offers a powerful strategy for tailoring the properties of this compound and related materials after their initial synthesis. This approach allows for the introduction of new functional groups or the alteration of the existing framework to achieve desired characteristics.
For metal-organic frameworks (MOFs) incorporating ruthenium complexes, PSM can be used to introduce catalytically active sites. researchgate.net This can be achieved by anchoring a ruthenium Schiff base moiety onto the MOF, creating a heterogeneous catalyst for oxidation reactions. researchgate.net The modification of half-sandwich ruthenium complexes through mechanochemical Wittig reactions has also been reported as a mild and environmentally friendly method to introduce new functionalities. github.ioresearchgate.net
In the context of Prussian blue analogues, which are structurally related to this compound, PSM can be used to create hollow nanoparticles by selectively dissolving a metallic core within a core-shell structure. rsc.org This is accomplished by taking advantage of the high stability of complexes like the gold cyanide complex. rsc.org
Ligand Design and Substitution Strategies for Ruthenium-Cyanide Complexes
The design of ligands and the strategic substitution of ligands in ruthenium-cyanide complexes are fundamental to controlling their electronic, photophysical, and reactive properties. The cyanide ligand itself is a strong π-acceptor, which stabilizes low oxidation states of ruthenium. iaea.org
The synthesis of heteroleptic ruthenium(II) complexes, which contain different types of ligands, allows for the fine-tuning of the complex's properties. For example, by exploiting steric interactions, specific ligands can be selectively substituted. nih.gov The variation of donor/acceptor properties of the ligands can tune the Ru(III)/Ru(II) redox couple over a significant range. nih.gov
Advanced Structural Analysis and Coordination Chemistry
Detailed Coordination Geometries of Ruthenium-Cyanide Frameworks
The fundamental building block of ruthenium-cyanide frameworks is the hexacyanoruthenate(II) anion, [Ru(CN)₆]⁴⁻. In this complex, the ruthenium(II) ion is centrally located and coordinated to six cyanide ligands, resulting in a well-defined octahedral coordination geometry. smolecule.com This arrangement is the most thermodynamically stable configuration for a six-coordinate ruthenium(II) complex with monodentate ligands like cyanide. smolecule.com
The symmetry of the [Ru(CN)₆]⁴⁻ anion is typically that of a perfect octahedron, with bond angles of 90° between adjacent cyanide ligands and 180° for trans-positioned ligands. smolecule.com The cyanide ligands coordinate to the ruthenium center through the carbon atom. smolecule.com The strength of the cyanide ligand field places it high in the spectrochemical series, leading to a low-spin d⁶ electronic configuration for the ruthenium(II) center. smolecule.com
In more complex structures, the coordination geometry around the ruthenium atom is generally preserved as a distorted octahedron. For instance, in polynuclear assemblies, the ruthenium centers are often coordinated by a combination of terminal and bridging cyanide groups, as well as other ligands. frontiersin.org In the mixed-metal coordination polymer {[Sm(H₂O)₅][Ru(CN)₃(bpy)(μ-CN)Ru(CN)₃(bpy)]·11H₂O}, the ruthenium atoms are in an approximately octahedral environment, coordinated by four cyanide groups and a bipyridine (bpy) ligand. psu.edu Similarly, in other ruthenium complexes, even with different ligands, the octahedral geometry is a recurring and stable motif. mdpi.comresearchgate.net
The table below summarizes key geometric parameters for the [Ru(CN)₆]⁴⁻ anion.
| Parameter | Value | Reference |
|---|---|---|
| Coordination Number | 6 | smolecule.com |
| Geometry | Octahedral | smolecule.comfrontiersin.org |
| Adjacent Ligand Bond Angle | 90° | smolecule.com |
| Trans Ligand Bond Angle | 180° | smolecule.com |
| Ruthenium Electronic Configuration | d⁶ (low-spin) | smolecule.com |
Crystallographic Principles in Solid-State Characterization
In the crystal structure of potassium ruthenium cyanide, the average Ru-C bond length is approximately 2.03 Å, which is a typical value for ruthenium(II)-cyanide bonds in octahedral complexes. smolecule.com The C-N bond distance within the cyanide ligand is about 1.16 Å, showing minimal change from the free cyanide ion. smolecule.com These parameters underscore the robustness of the hexacyanoruthenate(II) framework. smolecule.com Even in more complex, bridged structures, the C–N bond distances remain within the range of 1.14–1.18 Å. psu.edu
| Compound | Ru-C Bond Length (Å) | C-N Bond Length (Å) | Ru-C-N Angle (°) | Reference |
|---|---|---|---|---|
| K₄[Ru(CN)₆]·xH₂O | ~2.03 | ~1.16 | - | smolecule.com |
| [Sm(H₂O)₅][Ru₂(bpy)₂(CN)₇]·11H₂O (non-bridging) | - | 1.14-1.18 | 174.0(7) - 178.9(9) | psu.edu |
| [Sm(H₂O)₅][Ru₂(bpy)₂(CN)₇]·11H₂O (bridging Ru-CN-Ru) | - | - | 169.8(9) (Ru(1)-C(4)-N(4)) | psu.edu |
Structural Elucidation in Solution Phase (excluding basic identification data)
While crystallography provides a static picture of the solid state, various spectroscopic techniques are employed to understand the structure and dynamics of ruthenium hexacyanide complexes in solution. Advanced techniques like valence-to-core Resonant Inelastic X-ray Scattering (RIXS) offer deep insights into the electronic structure of these complexes in their solvated state. nih.govrsc.org
Ru 2p4d RIXS measurements on dilute aqueous solutions of [Ru(CN)₆]⁴⁻ have been used to probe valence excitations. nih.gov These studies, combined with theoretical calculations based on time-dependent density functional theory (TDDFT), allow for the assignment of spectral features to specific metal-centered and charge-transfer states. nih.govrsc.org This powerful combination of experiment and theory can quantify metal-ligand bonding interactions and determine the ligand-field splitting in the solution phase. nih.gov
Furthermore, electrospray ionization mass spectrometry (ESI-MS) has proven to be a valuable tool for characterizing the integrity of polynuclear cyanide-bridged ruthenium complexes in the gas phase, which is relevant to their stability in solution. conicet.gov.ar For some linear oligomers, ESI-MS has confirmed their nuclearity and provided evidence for their intrinsic stability as gaseous species. conicet.gov.ar
Role of Bridging Ligands in Polynuclear Architectures
The cyanide ligand is an excellent bridging ligand, capable of linking two metal centers in a linear or near-linear fashion (M-CN-M'). acs.orguef.fi This property is fundamental to the formation of a vast array of polynuclear and polymeric ruthenium-cyanide architectures. psu.educonicet.gov.arsydney.edu.au The ability of the cyanide ligand to mediate electronic communication between metal centers is a key feature of these systems. conicet.gov.arsydney.edu.au
In dinuclear complexes, a single cyanide bridge can connect two ruthenium centers or a ruthenium center to another metal. researchgate.netresearchgate.net The geometry of this bridge can influence the degree of electronic coupling between the metal ions. researchgate.net For instance, an X-ray crystal structure of a Ru–CN–Ru bridged complex showed an essentially linear arrangement. researchgate.net
The self-assembly of ruthenium cyanide building blocks with other metal ions can lead to the formation of extended structures, including one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks. psu.eduacs.org In the coordination polymer {[Sm(H₂O)₅][Ru₂(bpy)₂(CN)₇]·11H₂O}, ruthenium units are linked by a single bridging cyanide, and these units are further connected to samarium atoms via other bridging cyanides, creating a polymeric chain. psu.edu The formation of these architectures is often directed by the coordination preferences of the constituent metal ions and the stoichiometry of the reactants. acs.org
Linear, cyanide-bridged oligomers of ruthenium complexes have been synthesized and characterized as potential "molecular wires" due to the significant electronic communication along the cyanide backbone. conicet.gov.ar The splitting of redox waves in the electrochemical analysis of these oligomers provides evidence of this long-range interaction, even between centers separated by more than 3 nanometers. conicet.gov.ar
Metal-Ligand Bonding Characterization
The nature of the bond between ruthenium and the cyanide ligand is characterized by strong σ-donation from the cyanide to the ruthenium and significant π-back-bonding from the metal d-orbitals to the π* orbitals of the cyanide. smolecule.comacs.org This π-acceptor character of the cyanide ligand is a crucial aspect of its bonding. acs.org
Advanced spectroscopic techniques provide detailed insights into this bonding. Ru 4d-to-2p X-ray Emission Spectroscopy (XES) can directly probe both the metal-based and ligand-based orbitals. acs.org For [Ru(CN)₆]⁴⁻, the XES spectrum shows distinct features that, with the aid of DFT calculations, can be interpreted in terms of the electronic structure. acs.org These spectra reveal σ-bonding interactions of the Ru eg orbitals with σ(CN⁻) orbitals and π-bonding interactions between the Ru t₂g and π(CN⁻) orbitals. acs.org
Resonant Inelastic X-ray Scattering (RIXS) at the Ru L₃-edge further elucidates the metal-ligand interactions. nih.govrsc.org The X-ray absorption spectrum of [Ru(CN)₆]⁴⁻ exhibits a high-energy peak (C peak) attributed to transitions from the 2p orbitals to the unoccupied CN(π*) orbitals, a direct consequence of π-back-bonding. nih.govrsc.org The energies and intensities of the features observed in these spectra are a direct reflection of the covalency and strength of the metal-ligand bond. acs.org
Theoretical approaches, such as the Cremer-Kraka criterion based on the local vibrational stretching force constant, can be used to assess the covalent character of the Ru-CN bond. aip.orgsmu.edu These computational methods complement experimental data to provide a comprehensive picture of the bonding in this compound and its derivatives.
Electronic Structure and Quantum Mechanical Characterization
Theoretical Frameworks for Electronic Structure Description
The electronic structure of ruthenium hexacyanide is most effectively described using molecular orbital (MO) theory, often complemented by density functional theory (DFT) for more quantitative insights. In the octahedral [Ru(CN)₆]ⁿ⁻ complex, the central ruthenium ion's d-orbitals split into two sets under the influence of the cyanide ligands' crystal field: the lower-energy t₂g set (dxy, dyz, dxz) and the higher-energy eg set (dx²-y², dz²).
DFT calculations have proven to be a robust method for studying mixed-valence cyanide-bridged ruthenium polypyridines, providing an adequate description of their properties, especially in systems with significant charge delocalization. scielo.br Standard DFT methodologies, such as B3LYP/LanL2DZ, have been successfully employed to reproduce experimental electronic and vibrational spectra. scielo.brscielo.br For more complex systems, time-dependent DFT (TD-DFT) is utilized to model excited states and electronic transitions. nih.gov In-depth understanding of the electronic structure of ruthenium and its coordination environment is essential for designing more efficient catalysts. mpg.de X-ray emission spectroscopy (XES), combined with theoretical calculations, offers a detailed perspective on the electronic structure of ruthenium-based molecules, allowing for simultaneous probing of both metal and ligand contributions to bonding. mpg.de
Analysis of Metal-to-Ligand Charge Transfer (MLCT) States
Metal-to-Ligand Charge Transfer (MLCT) is a prominent electronic transition in ruthenium(II) complexes, including [Ru(CN)₆]⁴⁻, where an electron is excited from a metal-centered d-orbital to a ligand-based π* orbital. libretexts.org In ruthenium polypyridyl complexes, these transitions are responsible for their strong absorption in the visible region. libretexts.org
The luminescence in these complexes typically originates from a triplet MLCT (³MLCT) excited state. academie-sciences.fr The properties of this excited state, such as its lifetime and emission wavelength, can be tuned by modifying the ligand structure. academie-sciences.fr For instance, in borylation of heteroleptic ruthenium(II) cyanide complexes, the attachment of B(C₆F₅)₃ groups to the cyanide ligands stabilizes the metal-based t₂g-like orbitals by approximately 0.8 eV, resulting in high ³MLCT energies. acs.org
The ³MLCT excited state decay has been investigated in various ruthenium complexes. For example, in a study of Ru(II) complexes with α-diimine ancillary ligands, high ³MLCT energies were achieved through borylation of the cyanide ligands. acs.org The lifetime of the ³MLCT state is a critical factor in applications such as photoredox catalysis. acs.org
| Complex | Absorption Maxima (λmax, nm) | Excited State | Lifetime | Reference |
|---|---|---|---|---|
| [Ru(bpy)₃]²⁺ | 452 | ³MLCT | Long-lived | libretexts.org |
| [Fe(dpmi)₂]²⁺ (analogy) | - | ³MLCT | 9.2 ps | acs.org |
Ligand-to-Metal Charge Transfer (LMCT) and Intraligand Charge Transfer (ILCT) Transitions
Ligand-to-Metal Charge Transfer (LMCT) transitions involve the excitation of an electron from a ligand-based orbital to a metal-centered d-orbital. These are more common in complexes with the metal in a higher oxidation state, such as Ruthenium(III) in [Ru(CN)₆]³⁻. In some ruthenium complexes, LMCT transitions can occur in the visible-to-UV region and significantly influence their optical properties. nih.gov
Intraligand Charge Transfer (ILCT) transitions, where an electron moves between orbitals centered on the same ligand, can also be observed, particularly in complexes with large, conjugated ligand systems. In certain ruthenium oligothiophene complexes, the lowest-energy triplet states have been assigned as having ³ILCT/³IL character, which is associated with longer excited-state lifetimes. nih.gov
Intervalence Charge Transfer (IVCT) Phenomena in Mixed-Valence Systems
Intervalence Charge Transfer (IVCT) is a key feature of mixed-valence systems, where a metal ion exists in two different oxidation states. In cyanide-bridged ruthenium dimers or polymers, an electron can be transferred from a Ru(II) center to a Ru(III) center upon absorption of light. The cyanide bridge provides a strong coupling mechanism for this electron transfer. scielo.bracs.org
The energy of the IVCT band is related to the degree of electronic coupling between the metal centers and the difference in their coordination environments. Hush's two-state model is often used to analyze IVCT transitions in weakly coupled (Class II) systems. scielo.br However, for strongly coupled systems like many cyanide-bridged ruthenium complexes, this model has limitations. scielo.br The properties of IVCT transitions can be tuned by modifying the ligands, which in turn affects the redox potentials of the ruthenium centers. researchgate.net
| Mixed-Valence System | IVCT Band Maximum (cm⁻¹) | Classification | Reference |
|---|---|---|---|
| Cyanide-bridged Ru(II)-Ru(III) polypyridine | Varies with ligand donor character | Class II or Class II-III | scielo.br |
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and electrical transport properties. mdpi.com
In [Ru(CN)₆]⁴⁻ (a Ru(II) complex), the HOMO is typically a metal-centered t₂g orbital, while the LUMO is a ligand-based π* orbital. This arrangement facilitates the characteristic MLCT transitions. Conversely, in [Ru(CN)₆]³⁻ (a Ru(III) complex), the HOMO is often ligand-based, leading to LMCT transitions. DFT calculations are widely used to determine the energies and compositions of these frontier orbitals. nih.govmdpi.com For example, in a DFT study of a ruthenium(III)-Schiff base complex, the HOMO and LUMO energies were estimated to understand its chemical reactivity. mdpi.com
| Complex | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| Ruthenium (N3) dye complex | -5.50 | -3.41 | 2.09 | researchgate.net |
Spin State Determination and Magnetic Coupling in Multimetallic Systems
The spin state of the central ruthenium ion in hexacyanide complexes depends on its oxidation state and the strong-field nature of the cyanide ligands. For [Ru(CN)₆]⁴⁻, with a d⁶ configuration, the strong ligand field results in a low-spin state with all electrons paired (S=0), rendering the complex diamagnetic. quora.com For [Ru(CN)₆]³⁻, with a d⁵ configuration, there is one unpaired electron in the t₂g orbitals, resulting in a paramagnetic complex with a spin of S=1/2.
In multimetallic systems containing this compound units, such as Prussian blue analogues, magnetic coupling between adjacent metal centers can occur through the cyanide bridges. mdpi.com The nature of this coupling (ferromagnetic or antiferromagnetic) depends on the specific metals involved and the geometry of the bridging.
Electron Delocalization and Localization Studies
Electron delocalization is a significant phenomenon in mixed-valence systems containing this compound, particularly in Prussian blue analogues. mdpi.comrsc.orgnih.gov In these materials, the cyanide bridges facilitate strong electronic communication between adjacent metal centers, leading to the delocalization of electrons over multiple sites. This delocalization is responsible for the intense color and interesting electronic properties of these materials, such as their electrical conductivity.
The degree of electron delocalization can be assessed using spectroscopic techniques, such as UV-Vis-NIR spectroscopy to probe IVCT bands, and computational methods like DFT to analyze the distribution of spin density. scielo.brresearchgate.net In cyanide-bridged ruthenium polypyridine complexes, computed spin densities can support the assignment to Robin-Day Class II (localized) or Class III (delocalized) systems and quantify the degree of electronic delocalization. scielo.br
Advanced Spectroscopic Interrogation
Electronic Absorption and Emission Spectroscopy
The electronic structure of ruthenium hexacyanide gives rise to distinct absorption and emission characteristics, which are sensitive to the interplay of electronic transitions, vibrational coupling, and the surrounding solvent environment.
Analysis of Electronic Transitions and Vibronic Coupling
The electronic absorption spectrum of the hexacyanoruthenate(II) ion is characterized by transitions involving the metal d-orbitals and the π-orbitals of the cyanide ligands. In an octahedral ligand field, the d-orbitals of the ruthenium(II) center (a d⁶ ion) are split into t₂g and eg sets. The electronic transitions observed are typically metal-to-ligand charge transfer (MLCT) bands, where an electron is promoted from a metal-centered t₂g orbital to a ligand-centered π* orbital.
These electronic transitions are not purely electronic in nature but are coupled with vibrational modes of the complex, a phenomenon known as vibronic coupling. This coupling can lead to the appearance of fine structure in the absorption bands, corresponding to simultaneous electronic and vibrational excitations. For centrosymmetric complexes like this compound, d-d transitions are Laporte-forbidden and are expected to be weak. However, they can gain intensity through vibronic coupling, where an odd-parity vibrational mode breaks the inversion symmetry of the molecule, allowing the transition to occur.
While specific experimental electronic absorption maxima for this compound are not extensively reported in readily available literature, theoretical calculations for analogous hexacyanometallate complexes suggest that the main absorption bands are attributable to f'₂g → e'g transitions, which have a similar character to transitions observed in other octahedral complexes. The ground state t₂g orbitals can strongly combine with the π-orbitals of the cyanide ligands, influencing the energy of these transitions.
Photophysical Properties and Excited State Dynamics
Upon absorption of light, the this compound complex is promoted to an excited electronic state. The subsequent de-excitation pathways determine its photophysical properties, such as fluorescence quantum yield and excited-state lifetime. The excited state dynamics of transition metal complexes are often complex, involving rapid processes like intersystem crossing and structural changes.
For many ruthenium(II) polypyridyl complexes, excitation into a singlet metal-to-ligand charge transfer (¹MLCT) state is followed by rapid intersystem crossing to a corresponding triplet state (³MLCT). The decay from this triplet state can occur through radiative (phosphorescence) and non-radiative pathways.
Detailed experimental data on the fluorescence quantum yield and excited-state lifetime specifically for this compound are scarce in the literature. The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The excited-state lifetime is the average time the molecule spends in the excited state before returning to the ground state. For many transition metal complexes, these properties are highly dependent on the nature of the ligands and the solvent environment.
Solvatochromic Effects on Spectroscopic Signatures
Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This is due to differential solvation of the ground and excited electronic states of the solute molecule. If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the absorption maximum. Conversely, if the ground state is more polar, a blue-shift (hypsochromic shift) will be observed.
While specific studies on the solvatochromism of this compound are not widely available, related cyanoruthenate(II) complexes have demonstrated pronounced solvatochromic behavior. For instance, an azacrown-containing cyanoruthenate(II) complex exhibits a color change from purple in acetonitrile (B52724) to yellow in water, with its absorption and emission energies showing a linear dependence on the solvent's acceptor number. This suggests that the electronic distribution in the ground and excited states of cyanoruthenate complexes can be significantly influenced by the surrounding solvent molecules. The study of solvatochromic shifts can provide valuable information about the change in dipole moment upon electronic excitation.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. For this compound, these techniques provide detailed information about the bonding between the ruthenium center and the cyanide ligands.
Ligand Vibrational Modes and Metal-Cyanide Stretching Frequencies
The vibrational spectrum of this compound is characterized by several distinct modes, including the C≡N stretching, Ru-C stretching, and Ru-C-N bending vibrations. The C≡N stretching frequency is particularly sensitive to the electronic environment of the cyanide ligand. In the free cyanide ion, this stretching frequency is observed around 2080 cm⁻¹. In metal complexes, this frequency is typically shifted to higher wavenumbers due to the formation of the metal-carbon bond.
The stretching frequency of the cyanide ligand increases with an increase in the electronegativity and oxidation state of the metal ion. A higher oxidation state on the metal center leads to a decrease in π-backbonding to the cyanide ligands, strengthening the C≡N bond and increasing its stretching frequency.
The Raman and IR spectra of potassium hexacyanoruthenate(II), K₄[Ru(CN)₆], have been reported, providing assignments for the fundamental vibrational modes.
| Vibrational Mode | Raman Frequency (cm⁻¹) | IR Frequency (cm⁻¹) |
| ν(C≡N) - A₁g (Raman active) | 2058 | - |
| ν(C≡N) - E g (Raman active) | 2045 | - |
| ν(C≡N) - F₁u (IR active) | - | 2038 |
| ν(Ru-C) - A₁g (Raman active) | 455 | - |
| ν(Ru-C) - E g (Raman active) | 390 | - |
| ν(Ru-C) - F₁u (IR active) | - | 440 |
| δ(Ru-C-N) - F₁u (IR active) | - | 530 |
| δ(Ru-C-N) - F₂g (Raman active) | 340 | - |
| δ(C-Ru-C) - F₂u (inactive) | - | - |
Data sourced from studies on the vibrational spectra of hexacyano-complexes.
Resonance Raman Studies for Excited State Characterization
Resonance Raman (RR) spectroscopy is a powerful technique for studying the excited electronic states of molecules. In RR spectroscopy, the excitation wavelength is chosen to coincide with an electronic absorption band of the molecule. This results in a selective enhancement of the vibrational modes that are coupled to the electronic transition.
By analyzing the intensities of the enhanced Raman bands, it is possible to gain insight into the geometry changes that occur upon electronic excitation. The vibrational modes that show the greatest enhancement are those that are most displaced in the excited state relative to the ground state. This information is crucial for understanding the nature of the excited state potential energy surface and the dynamics of photochemical reactions.
While resonance Raman has been extensively used to characterize the excited states of various ruthenium polypyridine complexes, specific resonance Raman studies focused on the excited state characterization of this compound are not prominently featured in the available scientific literature. Such studies would be invaluable for elucidating the structural dynamics that follow photoexcitation in this fundamental coordination complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive technique for probing the molecular structure, dynamics, and electronic environment of this compound in solution. The presence of isotopes such as ¹³C and ¹⁵N within the cyanide ligands allows for detailed investigation, although the paramagnetic nature of certain oxidation states, such as Ru(III) in hexacyanidoruthenate(III), introduces specific challenges and opportunities for analysis.
NMR spectroscopy provides critical insights into the structure and behavior of this compound complexes in solution. For diamagnetic species like hexacyanidoruthenate(II) ([Ru(CN)₆]⁴⁻), standard ¹³C and ¹⁵N NMR techniques yield sharp signals that can confirm the octahedral geometry and the chemical equivalence of the six cyanide ligands.
For paramagnetic species such as hexacyanidoruthenate(III) ([Ru(CN)₆]³⁻), which possesses an unpaired electron in the ruthenium 4d shell, the NMR spectra are significantly different. The unpaired electron induces large chemical shifts (known as paramagnetic shifts or hyperfine shifts) and causes substantial line broadening of the NMR signals due to rapid nuclear spin relaxation. acs.org Despite these challenges, paramagnetic NMR is a valuable tool. The hyperfine shifts are highly sensitive to the distribution of the unpaired electron's spin density throughout the molecule. nih.gov
The total observed NMR shift in a paramagnetic molecule is a sum of the diamagnetic orbital shift and the temperature-dependent hyperfine shift. By performing NMR measurements at various temperatures, these contributions can be separated, providing detailed information about the electronic structure. nih.gov The hyperfine shift itself is composed of two main components: the contact shift, which arises from spin density at the nucleus, and the pseudocontact shift, which results from the through-space dipolar interaction between the electron spin and the nuclear spin. nih.gov Analysis of these shifts in Ru(III) complexes, often aided by relativistic Density Functional Theory (DFT) calculations, allows for a detailed mapping of the spin density distribution onto the cyanide ligands. acs.orgnih.gov
The ¹⁵N NMR coordination shift, defined as the difference in chemical shift between the complex and the free ligand, is a sensitive probe of the metal-ligand bond. For metal-cyanide complexes, these shifts are influenced by factors like the central metal ion and its oxidation state. researchgate.netnih.gov
Table 1: Representative ¹³C NMR Chemical Shifts for Cyanide Ligands in Ruthenium Complexes
| Compound/Fragment | Nucleus | Chemical Shift (δ/ppm) | Reference |
|---|---|---|---|
| [Ru₂(Cp)₂(CO)₂(μ,η²:η²-CPh=CH(CN))] | ¹³C | 132.6 (CN) | mdpi.com |
| [Ru(CN)₅INH]³⁻ | ¹³C | ~140-160 (Pyridine ring carbons) | researchgate.net |
| CO ligands in various Ru complexes | ¹³C | 178-250 | researchgate.net |
NMR spectroscopy is a crucial tool for investigating the mechanisms of reactions involving this compound, particularly electron transfer processes. The significant difference in the NMR spectra between the diamagnetic Ru(II) and paramagnetic Ru(III) states allows for the monitoring of redox reactions.
Line-shape analysis in NMR can provide quantitative kinetic data for electron self-exchange reactions, such as the one between [Ru(CN)₆]⁴⁻ and [Ru(CN)₆]³⁻. The rate of electron transfer affects the chemical shifts and line widths of the NMR signals, and by modeling these changes, the rate constant for the exchange can be determined.
Furthermore, high-pressure NMR spectroscopy has been effectively used to study the mechanisms of catalytic reactions involving ruthenium complexes. This technique allows for the in-situ observation of intermediates and the determination of reaction kinetics under catalytic conditions, providing insights into activation and transformation pathways. researchgate.net While specific high-pressure NMR studies on this compound itself are not prevalent, the methodology has been established for other ruthenium complexes and is applicable for studying its reactions under pressure. researchgate.net These mechanistic studies are fundamental to understanding the role of this compound in processes like outer-sphere electron transfer. researcher.life
X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is particularly effective for determining the oxidation state of ruthenium in this compound and its analogs.
The analysis relies on measuring the binding energies of core-level electrons. For ruthenium, the Ru 3d and Ru 3p core levels are most commonly analyzed. However, the Ru 3d region significantly overlaps with the C 1s peak from the cyanide ligands and any adventitious carbon, which complicates the analysis. thermofisher.com Therefore, the Ru 3p peaks are often preferred for a more reliable determination of the ruthenium oxidation state. researchgate.net
The Ru 3p spectrum consists of a spin-orbit doublet, Ru 3p₃/₂ and Ru 3p₁/₂. The binding energy of these peaks is sensitive to the oxidation state of the ruthenium atom; a higher oxidation state generally leads to a higher binding energy due to increased electrostatic attraction between the core electrons and the nucleus. Studies on various ruthenium materials, including oxides and Prussian blue analogs, have established the binding energy ranges for different oxidation states (Ru(II), Ru(III), Ru(IV), etc.). researchgate.netfrontiersin.org For instance, in Prussian blue analogs containing ruthenium, XPS has been successfully used to confirm the presence of specific oxidation states by analyzing the positions of the Ru 3p or Fe 2p peaks. frontiersin.orgmdpi.com The peak shapes for ruthenium compounds are often asymmetric, requiring careful fitting with specialized lineshapes for accurate analysis. thermofisher.comresearchgate.net
Table 2: Typical Binding Energies for Ruthenium Oxidation States from XPS
| Core Level | Ruthenium Species/Oxidation State | Binding Energy (eV) | Reference |
|---|---|---|---|
| Ru 3p₃/₂ | Ru(II) | ~462.9 | researchgate.net |
| Ru 3p₃/₂ | Ru(III) | ~464.6 | researchgate.net |
| Ru 3d₅/₂ | Ru-OH (surface species) | ~280.7 | researchgate.net |
| Ru 3d₅/₂ | Ru-O (surface species) | ~282.3 | researchgate.net |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is an indispensable tool for studying paramagnetic ruthenium compounds, most notably hexacyanidoruthenate(III), [Ru(CN)₆]³⁻, which has a low-spin d⁵ electron configuration and is therefore EPR-active. nih.govresearchgate.net The diamagnetic Ru(II) state, [Ru(CN)₆]⁴⁻, has a d⁶ configuration with no unpaired electrons and is EPR-silent.
The EPR spectrum of a powdered or frozen solution sample of [Ru(CN)₆]³⁻ provides information about the electronic structure and the local environment of the ruthenium center through the g-tensor and hyperfine coupling constants. For a Ru(III) ion in a distorted octahedral environment, the spectrum is typically rhombic, characterized by three different g-values (gₓ, gᵧ, g₂) that reflect the asymmetry of the electronic environment. acs.org
EPR spectroscopy is highly effective for probing the speciation of Ru(III) and its interactions with other molecules. nih.govresearchgate.net Advanced EPR techniques, such as Electron Spin Echo Envelope Modulation (ESEEM) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, can be used to measure weak hyperfine interactions between the unpaired electron on the ruthenium center and the magnetic nuclei of the cyanide ligands (¹³C and ¹⁴N/¹⁵N). nih.gov This provides direct evidence of the covalent character of the Ru-CN bond and the delocalization of the unpaired electron onto the ligands. These studies are crucial for understanding the electronic structure that governs the reactivity of the complex, particularly in electron transfer reactions. nih.gov
Time-Resolved Spectroscopic Techniques for Kinetic Studies
Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are employed to study the kinetics of fast chemical processes that occur on timescales ranging from femtoseconds to seconds. These methods are essential for investigating the excited-state dynamics and electron transfer reactions involving this compound.
Upon photoexcitation, ruthenium complexes can be promoted to an excited state, often a metal-to-ligand charge transfer (MLCT) state. rsc.orgnih.gov Transient absorption spectroscopy monitors the changes in absorbance of a sample after it is excited by a short laser pulse. By recording spectra at different delay times after the initial pulse, the formation and decay of transient species, such as excited states or reaction intermediates, can be tracked. researchgate.netresearchgate.net
Electrochemical Behavior and Redox Processes
Cyclic Voltammetry and Chronocoulometry for Redox Characterization
The redox behavior of the hexacyanoruthenate(II)/(III) couple, [Ru(CN)6]4-/3-, is a subject of detailed investigation using electrochemical techniques such as cyclic voltammetry (CV) and chronocoulometry. These methods provide critical insights into the thermodynamic and kinetic aspects of the electron transfer process.
Cyclic voltammetry of potassium hexacyanoruthenate(II) (K4[Ru(CN)6]) reveals the reversible one-electron oxidation of the [Ru(CN)6]4- anion. In a typical experiment conducted at a nickel electrode in a 0.1 M KClO4 solution, the initial cycles show a single wave with a formal potential of +220 mV versus a silver/silver chloride (Ag/AgCl) reference electrode, corresponding to the reversible oxidation of the dissolved hexacyanoruthenate species. 911metallurgist.com
Further studies at a glassy carbon electrode in propylene carbonate containing 0.10 M nBu4NPF6 have shown that the addition of water can influence the electrochemical parameters. While the heterogeneous electron charge transfer rate constant sees a modest increase, the diffusivity of [Ru(CN)6]4- is also affected. researchgate.net
Chronocoulometry, a technique that measures charge versus time, is instrumental in determining key parameters such as the diffusion coefficient of the electroactive species. For instance, in a 1 mol dm−3 KCl aqueous solution at 25°C, the diffusion coefficient of the [Fe(CN)6]4- ion, a related hexacyanometalate, has been determined, providing a reference for understanding the mass transport of similar complexes like hexacyanoruthenate. researchgate.net
Table 1: Electrochemical Parameters for Hexacyanometalate Complexes
| Redox Couple | Electrode | Electrolyte | E°' (V vs. Ag/AgCl) | Diffusion Coefficient (cm²/s) |
|---|---|---|---|---|
| [Ru(CN)6]4-/3- | Nickel | 0.1 M KClO4 | +0.220 | Not specified |
| [Ru(CN)6]4- | Glassy Carbon | Propylene Carbonate | Not specified | Not specified |
Note: This table is populated with available data and highlights areas where more specific research on Ruthenium Hexacyanide is needed.
Multi-Electron Transfer Pathways
The current body of research primarily focuses on the single-electron transfer process associated with the Ru(II)/Ru(III) redox couple in hexacyanoruthenate. While more complex ruthenium complexes can exhibit multi-electron transfer pathways, detailed studies outlining such behavior for the simple [Ru(CN)6] ion are not extensively reported in the available literature. The stability of the +2 and +3 oxidation states of ruthenium within the strong cyanide ligand field generally favors a straightforward one-electron exchange.
Spectroelectrochemical Investigations
Spectroelectrochemistry combines spectroscopic and electrochemical techniques to provide detailed information about the electronic structure of species undergoing redox changes. For cyanoruthenate complexes, UV-Vis-NIR (Ultraviolet-Visible-Near Infrared) spectroelectrochemistry is particularly insightful.
In a study of a dinuclear complex, K4[{Ru(CN)4}2(μ-bppz)], in water, the change in the electronic spectra associated with the first oxidation from a Ru(II)/Ru(II) state to a Ru(II)/Ru(III) mixed-valence state was observed. This investigation revealed an intervalence charge transfer (IVCT) absorption manifold in the near-IR region, which is characteristic of mixed-valence compounds. researchgate.net Although this study was on a bridged dinuclear complex, it provides a basis for understanding the potential spectroscopic changes in the simpler hexacyanide monomer upon oxidation. The oxidation of [Ru(CN)6]4- to [Ru(CN)6]3- would be expected to lead to changes in its UV-Vis absorption spectrum, reflecting the alteration in the electronic configuration of the ruthenium center.
Electron Transfer Mechanisms in Homogeneous and Heterogeneous Systems
The kinetics of electron transfer for the hexacyanoruthenate(4-/3-) couple have been investigated in both homogeneous solutions and at electrode surfaces (heterogeneous systems).
Homogeneous Systems: The rate of electron self-exchange in homogeneous solution is a fundamental parameter in understanding electron transfer reactions. For the [Ru(CN)6]4-/3- couple, this rate has been a subject of interest, particularly in the context of Marcus theory, which relates the rate of cross-reactions to the self-exchange rates of the reactants.
Heterogeneous Systems: At the electrode-solution interface, the rate of electron transfer is quantified by the heterogeneous rate constant (k⁰). Studies on the [Ru(CN)6]4-/3- process in propylene carbonate at a glassy carbon electrode have shown that the rate constant is influenced by the presence of water. The heterogeneous electron charge transfer rate constant was found to increase from 1.81 × 10-2 cm s-1 in neat propylene carbonate to 3.38 × 10-2 cm s-1 upon the addition of 1.87 M water. researchgate.net This suggests that the solvent environment plays a crucial role in mediating the electron transfer at the electrode surface.
Influence of Ligand Environment on Redox Potentials
The ligand environment profoundly influences the redox potential of a metal complex. In the case of hexacyanometalates, the cyanide ligand (CN-) is a strong-field ligand that stabilizes lower oxidation states of the metal center through strong σ-donation and significant π-backbonding.
The redox potential of the [Ru(CN)6]4-/3- couple is a reflection of the stability of the Ru(II) and Ru(III) oxidation states in this specific ligand field. Comparing the redox potentials of a series of hexacyanometalate complexes, [M(CN)6]n-/(n-1)-, reveals trends that can be attributed to the electronic properties of the central metal ion. For instance, the redox potential of the iron analogue, [Fe(CN)6]4-/3-, is a well-established standard in electrochemistry. The differences in the redox potentials between the iron, ruthenium, and osmium hexacyanides are largely attributed to their relative reduction potentials.
Furthermore, the introduction of different ligands in place of cyanide can dramatically alter the redox potential. For example, in a series of ruthenium complexes with the general formula [Ru(CO)n(L)6−n]2+, where L can be CN- or Cl-, the redox potential is tuned by the number and nature of the ligands. 911metallurgist.com This demonstrates the principle that the electron-donating or -withdrawing properties of the ligands directly impact the electron density at the metal center, thereby shifting the redox potential.
Table 2: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound (Hexacyanoruthenate(II)) | [Ru(CN)6]4- |
| Hexacyanoruthenate(III) | [Ru(CN)6]3- |
| Potassium Hexacyanoruthenate(II) | K4[Ru(CN)6] |
| Silver/Silver Chloride | Ag/AgCl |
| Propylene Carbonate | C4H6O3 |
| Tetrabutylammonium Hexafluorophosphate | nBu4NPF6 |
| Potassium Chloride | KCl |
| Water | H2O |
| Iron Hexacyanide (Hexacyanoferrate(II)) | [Fe(CN)6]4- |
| Hexacyanoferrate(III) | [Fe(CN)6]3- |
| Osmium Hexacyanide | [Os(CN)6]n- |
| Dinuclear Cyanoruthenate Complex | [{Ru(CN)4}2(μ-bppz)]4- |
| Ruthenium Carbonyl Cyanide Complexes | Ru(CO)n(CN)6-n- |
Reactivity and Reaction Mechanisms
Ligand Exchange Kinetics and Mechanisms
Ligand substitution in hexacyanoruthenate(II) is a slow process, characteristic of kinetically inert 18-electron octahedral complexes. The strong sigma-donating and pi-accepting nature of the cyanide ligands results in a strong ligand field and robust metal-ligand bonds, contributing to this low reactivity.
Studies on closely related pentacyano(ligand)ruthenate(II) complexes, [Ru(CN)₅L]ⁿ⁻, provide critical insight into the substitution mechanisms applicable to the hexacyanide species. Research demonstrates that the substitution of the ligand L proceeds through a limiting dissociative (D) mechanism. This pathway involves the slow, rate-determining cleavage of the Ru-L bond to form a five-coordinate intermediate, [Ru(CN)₅]³⁻, which is then rapidly intercepted by the incoming nucleophile.
The general two-step reaction is as follows:
Slow Dissociation: [Ru(CN)₅L]ⁿ⁻ → [Ru(CN)₅]³⁻ + L
Fast Coordination: [Ru(CN)₅]³⁻ + Y → [Ru(CN)₅Y]ᵐ⁻
The table below presents kinetic data for the dissociation of various ligands from the pentacyanoruthenate(II) core, illustrating the rate constants and activation parameters that underscore the dissociative nature of the reaction.
| Leaving Ligand (L) | Rate Constant, k (s⁻¹) at 25°C | Activation Enthalpy, ΔH‡ (kJ/mol) | Activation Entropy, ΔS‡ (J/mol·K) |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 1.6 x 10⁻² | 94 ± 2 | +44 ± 7 |
| Acetonitrile (B52724) (CH₃CN) | 1.1 x 10⁻³ | 101 ± 2 | +47 ± 5 |
| Pyridine | 2.9 x 10⁻⁴ | 104 ± 1 | +45 ± 4 |
| 4,4'-Bipyridine | 3.0 x 10⁻⁴ | 106 ± 3 | +54 ± 10 |
For an 18-electron, coordinatively saturated complex like [Ru(CN)₆]⁴⁻, the ligand exchange mechanism is overwhelmingly dissociative (or interchange dissociative, Id). libretexts.orglibretexts.org
Dissociative (D) Pathway: This mechanism is characterized by an initial bond-breaking step where a ligand detaches from the metal center, forming a coordinatively unsaturated intermediate (e.g., a 16-electron, five-coordinate species). This intermediate then rapidly coordinates with the incoming ligand. The rate of this reaction is primarily dependent on the concentration of the starting complex and is independent of the incoming ligand's concentration. A key indicator of a dissociative pathway is a positive entropy of activation (ΔS‡), as seen in the table above, which reflects the increase in disorder as the leaving group dissociates in the rate-determining step. libretexts.org
Associative (A) Pathway: In this pathway, the incoming ligand first attacks the metal center, forming a high-energy, coordinatively supersaturated intermediate (e.g., a 20-electron, seven-coordinate species). This is energetically unfavorable for an already electron-rich, 18-electron complex. Subsequently, a ligand departs from this intermediate. Associative mechanisms are more common for complexes with 16 or fewer valence electrons, such as square planar d⁸ complexes. libretexts.org
Given the stability of the 18-electron configuration of hexacyanoruthenate(II), the high energetic cost of forming a 20-electron intermediate makes the associative pathway highly unlikely. Therefore, ligand exchange proceeds via dissociation. libretexts.org
In a dissociative mechanism, the rate-determining step involves only the dissociation of a bound ligand. Consequently, the steric and electronic properties of the incoming ligand have little to no effect on the reaction rate. However, these factors can influence the subsequent, rapid coordination step.
Electronic Factors: The strength of the metal-ligand bond being broken is the dominant electronic factor. For the [Ru(CN)₆]⁴⁻ complex, the strong σ-donation from the cyanide ligands and π-backbonding from the Ru(II) center create a very stable complex, leading to a high activation energy for dissociation and thus slow reaction rates. Increasing the positive charge on a complex generally decreases the rate of dissociative substitution because the metal-ligand bonds become stronger.
Steric Factors: Steric crowding on the complex can accelerate a dissociative reaction by weakening the metal-ligand bonds and relieving steric strain in the transition state. However, in the homoleptic [Ru(CN)₆]⁴⁻ complex, all ligands are identical and relatively slender, so intramolecular steric acceleration is not a significant factor.
Thermal Decomposition Pathways
While specific, detailed studies on the thermal decomposition of ruthenium hexacyanide are limited, a close analogy can be drawn from the well-documented decomposition of potassium hexacyanoferrate(II), K₄[Fe(CN)₆]. akjournals.comstackexchange.com When heated in an inert atmosphere, these complexes typically undergo dehydration at lower temperatures (100-150°C), followed by the decomposition of the anhydrous salt at much higher temperatures (>500°C).
The proposed decomposition pathway for K₄[Ru(CN)₆] involves the breakdown of the hexacyanide anion to yield potassium cyanide, ruthenium carbide, elemental carbon, and nitrogen gas.
A plausible reaction equation, analogous to the ferrocyanide case, is: 4 K₄[Ru(CN)₆] (s) → 16 KCN (s) + 4 RuC (s) + 4 C (s) + 2 N₂ (g)
In the presence of an oxidant like air, the decomposition products would further react to form metal oxides (e.g., RuO₂) and potassium cyanate (B1221674) (KOCN). akjournals.com
Photochemical Reaction Mechanisms
This compound complexes are photoactive. Irradiation with light of an appropriate wavelength can induce either ligand substitution (photodissociation) or electron and energy transfer processes. The specific pathway is dependent on the excitation wavelength and the nature of the electronic transition accessed.
The photoinduced dissociation of a cyanide ligand, typically studied in aqueous solution as photoaquation, is a characteristic reaction of hexacyanometalate complexes. The mechanism is best understood by analogy with the extensively studied hexacyanoferrate(II) ion, [Fe(CN)₆]⁴⁻. acs.orgaip.orgacs.org
The process is initiated by the absorption of a photon, which excites the complex into a ligand-field (LF or d-d) excited state. This state is often a singlet state (e.g., ¹T₁g). Following excitation, the complex undergoes rapid intersystem crossing to a lower-energy, but longer-lived, triplet ligand-field state (e.g., ³T₁g). This triplet state is dissociative because an electron has been promoted into an eg orbital (σ*), which is antibonding with respect to the metal-ligand bonds. This weakening of all M-CN bonds leads to the dissociation of one CN⁻ ligand, forming a five-coordinate intermediate, [Ru(CN)₅]³⁻. In an aqueous solution, this intermediate is quickly trapped by a water molecule to yield the aquated product, [Ru(CN)₅(H₂O)]³⁻. acs.orgacs.org
The quantum yield for photoaquation of related hexacyanometalates can be quite high, suggesting an efficient process once the dissociative state is populated. aip.org
Excitation into the charge-transfer bands of [Ru(CN)₆]⁴⁻ can lead to electron or energy transfer reactions. An electronically excited state is simultaneously a more powerful oxidizing agent and a more powerful reducing agent than its ground state. youtube.com
Photoinduced Electron Transfer: The excited state, *[Ru(CN)₆]⁴⁻, can transfer an electron to a suitable acceptor (A) or accept an electron from a suitable donor (D). This process often occurs through an outer-sphere mechanism, where the electron transfer happens without direct bonding between the reactants.
[Ru(CN)₆]⁴⁻ + A → [Ru(CN)₆]³⁻ + A⁻ (Oxidative Quenching)
[Ru(CN)₆]⁴⁻ + D → [Ru(CN)₆]⁵⁻ + D⁺ (Reductive Quenching)
A documented example involves the ion pair {[Co(NH₃)₅Cl]²⁺, [Ru(CN)₆]⁴⁻}. Irradiation into the outer-sphere charge-transfer band causes an electron to be transferred from the ruthenate to the cobalt complex. The resulting labile cobalt(II) species and the oxidized hexacyanoruthenate(III) undergo further reactions. acs.org
Photoinduced Energy Transfer: If a suitable quencher molecule (Q) with a lower-energy excited state is present, the excited [Ru(CN)₆]⁴⁻ can relax to its ground state by transferring its energy to the quencher, resulting in an excited state of the quencher (Q). youtube.com
*[Ru(CN)₆]⁴⁻ + Q → [Ru(CN)₆]⁴⁻ + Q
This process is crucial in photosensitization, where one molecule absorbs light and initiates a reaction in another molecule that does not absorb light in that region.
C-H Bond Activation Mechanisms
A comprehensive review of scientific literature did not yield specific examples or detailed mechanistic studies of this compound acting as a catalyst or reactant in C-H bond activation reactions. Research in this area predominantly focuses on other types of ruthenium complexes, particularly those with organometallic ligands, which are electronically and sterically more suited to facilitate the cleavage of C-H bonds.
Supramolecular Assemblies and Material Design
Coordination-Driven Self-Assembly Principles
Coordination-driven self-assembly is a powerful strategy that utilizes the predictable and directional nature of metal-ligand bonds to construct complex, well-defined supramolecular architectures. In this approach, molecular "building blocks" containing complementary binding sites are mixed, leading to their spontaneous and organized arrangement into a thermodynamically stable superstructure.
The hexacyanoruthenate anion, [Ru(CN)₆]ⁿ⁻, functions as an excellent building block in this paradigm. Its key features for self-assembly include:
Defined Geometry: The central ruthenium atom is octahedrally coordinated by six cyanide ligands, providing six potential vectors for extension into a larger structure.
Multidentate Linkage: The nitrogen atoms on the periphery of the cyanide ligands act as Lewis bases, capable of coordinating to other metal centers. This allows the [Ru(CN)₆]ⁿ⁻ unit to function as a multidentate "linker" or "node."
The self-assembly process is governed by the geometric and electronic information encoded within the hexacyanoruthenate building block and its complementary metal-containing precursors. By carefully selecting the secondary metal ions, which act as nodes or connectors, chemists can direct the assembly towards specific dimensionalities and topologies.
Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The most prominent application of hexacyanoruthenate in material design is its use as a building block for coordination polymers (CPs) and metal-organic frameworks (MOFs). In these structures, the [Ru(CN)₆]ⁿ⁻ anion acts as a linear or multi-directional linker, bridging secondary metal ions (M') through Ru-C≡N-M' linkages to form extended, often porous, networks.
These materials are frequently analogues of Prussian blue, where the hexacyanometallate unit defines the framework structure. The synthesis typically involves the reaction of a hexacyanoruthenate salt (e.g., K₄[Ru(CN)₆]) with a salt of another transition metal in solution. The resulting framework's properties are highly tunable and depend on several factors:
Identity of the Secondary Metal Ion (M'): Different metal ions (e.g., Cu²⁺, Mn²⁺, Fe³⁺) have distinct coordination preferences (geometry, number of bonds), which dictates the final topology of the network.
Oxidation States: The oxidation states of both the ruthenium and the secondary metal ion influence the stoichiometry and charge-balancing requirements of the framework, affecting its electronic and magnetic properties.
Solvent and Counter-ions: Solvent molecules and counter-ions can be incorporated into the pores of the framework, influencing its stability and porosity. They can also act as templates during the crystallization process.
A key feature of these hexacyanoruthenate-based frameworks is their potential for porosity, which is critical for applications in gas storage, separation, and catalysis. The size and chemical nature of the pores can be tailored by selecting appropriate building blocks.
Table 1: Examples of Heterometallic Coordination Polymers based on Hexacyanoruthenate
| Secondary Metal (M') | Resulting Framework Formula (Example) | Key Structural Feature |
|---|---|---|
| Copper (Cu²⁺) | Cu₂[Ru(CN)₆]·nH₂O | Three-dimensional cubic network |
| Manganese (Mn²⁺) | Mn₂[Ru(CN)₆]·nH₂O | 3D framework with potential magnetic ordering |
Fabrication of Discrete Supramolecular Ensembles (e.g., Metallacycles, Cages)
While more commonly employed in infinite polymers, cyanometallate building blocks can also be used to construct discrete, zero-dimensional supramolecular structures such as metallacages and metallacycles. This is typically achieved by using ancillary or "capping" ligands that block some of the coordination sites on the secondary metal ions, preventing the extension of the structure into an infinite framework and favoring the formation of closed ensembles.
The self-assembly of these discrete cages is a complex process where a specific number of hexacyanoruthenate units and secondary metal ions, decorated with capping ligands, combine in a precise stoichiometry. For instance, a reaction might involve:
Hexacyanoruthenate Anions: Acting as the "faces" or expansive linkers of a polyhedron.
Secondary Metal Ions: Serving as the "vertices."
Capping Ligands: Sterically bulky organic ligands (e.g., polyamines, terpyridines) that coordinate to the secondary metal ions, limiting their connectivity and directing the assembly toward a discrete cage rather than a polymer.
The final structure is the result of a thermodynamic equilibrium, often leading to the formation of elegant and highly symmetric polyhedral cages. These molecular containers possess an internal cavity that can encapsulate guest molecules, leading to applications in molecular recognition, sensing, and drug delivery.
Non-Covalent Interactions in Supramolecular Architectures
Hydrogen Bonding
Hydrogen bonding is a ubiquitous and crucial interaction in the crystal structures of hexacyanoruthenate-based materials, particularly when they are crystallized as hydrates. Water molecules of crystallization readily form hydrogen bonds with the nitrogen atoms of the cyanide ligands, which act as effective hydrogen bond acceptors.
These interactions create a secondary network that reinforces the primary coordination framework. Key aspects of hydrogen bonding in these systems include:
Host-Guest Interactions: Water molecules residing within the pores of a MOF can form extensive hydrogen-bonding networks with each other and with the cyanide ligands of the framework.
Structural Stabilization: Cations (e.g., K⁺, NH₄⁺) present for charge balancing are often hydrated, and their coordinated water molecules participate in hydrogen bonding with the [Ru(CN)₆]ⁿ⁻ units, effectively linking the framework and the counter-ions.
Modulation of Properties: The presence and strength of hydrogen bonds can influence the orientation of guest molecules within pores and affect the material's stability and sorption characteristics.
Analysis of crystal structures reveals a complex web of O-H···N bonds, where the nitrogen lone pair of the cyanide group is the primary acceptor site.
π-π Stacking Interactions
While the hexacyanoruthenate ion itself lacks aromatic π-systems, π-π stacking interactions can become a significant factor in the supramolecular architecture when aromatic organic ligands are incorporated into the structure. This is common in the fabrication of discrete cages or modified MOFs where aromatic capping ligands or co-ligands are used.
In such systems, the flat, electron-rich surfaces of these aromatic ligands (e.g., pyridine, bipyridine, or phenanthroline derivatives) can stack on top of one another. These interactions, though weaker than coordination or hydrogen bonds, are directional and contribute significantly to the thermodynamic stability of the final assembly by:
Guiding Crystal Packing: Directing the arrangement of individual cages or polymer chains in the solid state.
Enforcing Specific Conformations: Influencing the orientation of ligands within a single supramolecular unit.
Anion-π and Halogen Bonding Interactions
The hexacyanoruthenate complex, as an anionic species, has the potential to participate in less common but increasingly recognized non-covalent interactions, such as anion-π and halogen bonding.
Anion-π Interactions: This interaction occurs between an anion and the electron-deficient face of an aromatic π-system. In a supramolecular assembly containing [Ru(CN)₆]ⁿ⁻ and a suitable electron-poor aromatic ligand (e.g., a pyridinium (B92312) cation or a perfluorinated aromatic ring), an attractive force can exist between the negative charge of the complex and the positive quadrupole moment of the π-system. This can serve as a subtle but important structure-directing force in crystal engineering.
Halogen Bonding: A halogen bond is a directional interaction between a covalently bonded halogen atom (the halogen bond donor, e.g., in an iodoperfluorocarbon) and a Lewis base (the halogen bond acceptor). The nitrogen lone pairs of the cyanide ligands in the hexacyanoruthenate anion are effective Lewis bases and can act as acceptors for halogen bonds. This interaction could be exploited to co-crystallize hexacyanoruthenate salts with halogenated organic molecules to create novel supramolecular architectures.
These weaker interactions provide an additional layer of control for chemists to fine-tune the structure and properties of materials derived from the hexacyanoruthenate building block.
Functionalization of Supramolecular Materials
The incorporation of Ruthenium Hexacyanide into supramolecular structures imparts a range of functionalities, largely stemming from the electronic and structural characteristics of the hexacyanoruthenate anion.
Redox Activity and Electron Transfer: The Ru(II)/Ru(III) redox couple in hexacyanoruthenate is readily accessible, making it an excellent component for creating redox-active supramolecular materials. This property is central to their application in electrochemical energy storage, where the material can undergo reversible oxidation and reduction to store and release charge. The open framework of PBAs allows for the facile diffusion of ions, which is crucial for high-performance battery electrodes. nih.gov
Catalytic Properties: The metallic centers within the supramolecular framework can act as catalytic sites. The uniform distribution of this compound and other metal ions throughout the material provides a high density of accessible active sites. These materials have shown promise as catalysts for various chemical transformations, including oxidation reactions and electrocatalysis for processes like water splitting. royalsocietypublishing.org The porous nature of these assemblies allows for the selective binding and transformation of substrate molecules within the confined spaces of the framework.
Sensing and Host-Guest Chemistry: The tunable pore sizes and chemical environment within supramolecular materials functionalized with this compound allow for the selective inclusion of guest molecules. This forms the basis for their use as chemical sensors. The interaction of an analyte with the framework can induce a change in the material's electrochemical or spectroscopic properties, providing a detectable signal.
Detailed Research Findings:
Recent research has focused on controlling the synthesis of this compound-based supramolecular materials to fine-tune their properties. Various synthetic strategies, such as co-precipitation, hydrothermal synthesis, and microemulsion techniques, have been employed to control the particle size, morphology, and crystallinity of the resulting materials. researchgate.net It has been demonstrated that slight variations in synthesis parameters, such as precursor concentrations, temperature, and the presence of additives, can have a significant impact on the structure and, consequently, the electrochemical performance of the final product. royalsocietypublishing.org
For instance, the number of vacancies in the crystal lattice of PBAs, which are defects where a [Ru(CN)₆] unit is missing, can be controlled during synthesis. These vacancies and the coordinated water molecules play a crucial role in the material's ion storage capacity and cycling stability when used as a battery cathode. researchgate.net
Below is a data table summarizing the properties of a representative supramolecular material functionalized with this compound, specifically a Prussian Blue Analogue.
| Property | Description | Research Finding |
| Crystal Structure | Face-centered cubic | The open framework structure with large interstitial sites allows for the reversible insertion and extraction of alkali metal ions. |
| Redox Potentials | Multiple, corresponding to the Ru(II)/Ru(III) and other metal center redox couples. | Enables high theoretical specific capacity for energy storage applications. |
| Porosity | Nanoporous with tunable pore sizes. | The porous nature facilitates rapid ion transport and provides a high surface area for catalytic reactions. |
| Electrochemical Performance | High specific capacity and good cycling stability as a cathode material in rechargeable batteries. | Control over crystallinity and defect density during synthesis is key to optimizing performance. nih.gov |
| Catalytic Activity | Active for oxidation reactions and electrocatalysis. | The uniform distribution of active metal sites enhances catalytic efficiency. royalsocietypublishing.org |
Catalytic Applications
Electrocatalysis
The quest for clean and sustainable energy has propelled research into efficient electrocatalysts for the hydrogen evolution reaction (HER), a crucial process in water splitting for hydrogen production. nih.gov While platinum (Pt) remains the benchmark catalyst for HER, its high cost and scarcity limit its widespread application. nih.gov Ruthenium-based materials have emerged as promising alternatives due to their similar hydrogen bonding energy to Pt, a lower barrier for water decomposition, and significantly lower cost. nih.gov The efficiency of HER catalysts is often evaluated based on parameters like overpotential (the extra potential required above the thermodynamic potential) and the Tafel slope, which provides insight into the reaction mechanism.
The mechanism of HER differs depending on the pH of the electrolyte. In acidic media, the process involves the initial electrochemical adsorption of a proton (Volmer step) to form an adsorbed hydrogen intermediate (H). nih.gov This is followed by either the electrochemical desorption where H reacts with another proton and an electron to form H₂ (Heyrovsky step) or the chemical desorption where two H* atoms combine to form H₂ (Tafel step). mdpi.com In alkaline and neutral conditions, the initial step involves the dissociation of adsorbed water molecules to generate H* and hydroxide (B78521) ions (OH⁻), a process that is generally slower than in acidic media. mdpi.com
Ruthenium's high electronegativity leads to strong adsorption of protons, which can sometimes hinder the desorption of hydrogen from the catalyst surface. nih.gov Therefore, strategies to modulate the electronic structure of ruthenium atoms, for instance, through heteroatom doping, are employed to optimize the hydrogen adsorption and reaction barriers, thereby enhancing HER efficiency. nih.gov Research has demonstrated that controlling the crystal structure of ruthenium nanoparticles can significantly impact their catalytic activity and stability. For example, hexagonal-close-packed (hcp) ruthenium nanoparticles have shown exceptional stability in alkaline conditions compared to their face-centered cubic (fcc) counterparts and even commercial Pt/C catalysts. rsc.org
Table 1: Comparison of HER Performance for Different Electrocatalysts in Alkaline Media
| Electrocatalyst | Overpotential at 10 mA cm⁻² | Stability (after 12 hours) |
| hcp Ru nanoparticles | Low | Increase of 6 mV |
| fcc Ru nanoparticles | Low | Increase of 50 mV |
| Commercial Pt/C | Higher | Increase of over 350 mV |
This table illustrates the superior stability of hcp Ruthenium nanoparticles as HER electrocatalysts in alkaline environments. rsc.org
Ruthenium hexacyanoferrate (RuHCF), a compound closely related to ruthenium hexacyanide, has demonstrated significant electrocatalytic activity towards the oxidation of various organic and inorganic substrates. These materials are often incorporated onto electrode surfaces to lower the overpotential required for oxidation reactions. scielo.br
A notable application is the electrooxidation of ethanol (B145695). A glassy carbon electrode modified with a RuHCF thin film has shown excellent catalytic activity for ethanol oxidation in a strong acidic solution (pH 1.5). scielo.br The catalytic process is linked to the redox transitions of ruthenium species within the film, specifically the Ru(III)-O-Ru(IV) and Ru(IV)-O-Ru(VI) processes, which occur at potentials around 0.8 V to 0.98 V vs. Ag|AgCl|KClsat. scielo.br This modified electrode has been explored as a sensor for ethanol, exhibiting a linear response to ethanol concentrations between 0.03 and 0.4 mol L⁻¹ with a detection limit of 0.76 mmol L⁻¹. scielo.br
Beyond small organic molecules, ruthenium complexes have been investigated for the electrocatalytic oxidation of ammonia (B1221849) (NH₃), a key reaction for ammonia-based energy cycles. acs.orgosti.gov A coordinatively saturated complex, [Ru(tpy)(dmabpy)Cl]⁺, has been shown to be an effective electrocatalyst for ammonia oxidation. acs.orgosti.gov The reaction proceeds via an outer-sphere electron transfer mechanism, where the catalyst does not require the substitution of its chloride ligand by ammonia. acs.orgosti.gov Stoichiometric reactions have confirmed that the one-electron oxidized species, [Ru(Cl)]²⁺, rapidly converts ammonia to dinitrogen (N₂). acs.orgosti.gov Another ruthenium complex, [Ru(pdc-κ-N¹O²)(bpy)(NH₃)], promotes the electrocatalytic ammonia oxidation at a low overpotential of 0.85 V, generating up to 76.1 equivalents of N₂. nih.gov
The immobilization of molecular ruthenium catalysts on electrode surfaces can circumvent issues like catalyst deactivation observed in homogeneous solutions. For instance, a ruthenium polypyridyl complex anchored on a mesoporous indium tin oxide electrode demonstrated efficient and sustained electrocatalytic oxidation of benzyl (B1604629) alcohol in aqueous media. researchgate.net
Table 2: Electrocatalytic Oxidation Activity of Ruthenium Compounds
| Catalyst/Modified Electrode | Substrate | Key Findings |
| RuHCF modified glassy carbon electrode | Ethanol | Excellent catalytic activity in acidic media; linear sensor response. scielo.br |
| [Ru(tpy)(dmabpy)Cl]⁺ | Ammonia | Operates via an outer-sphere mechanism with high turnover frequency. acs.orgosti.gov |
| [Ru(pdc-κ-N¹O²)(bpy)(NH₃)] | Ammonia | Low overpotential (0.85 V) and high N₂ generation. nih.gov |
| Immobilized [Ru(tpy)(pic-PO₃H₂)(Cl)] | Benzyl alcohol | Circumvents deactivation issues seen in homogeneous catalysis. researchgate.net |
The electrochemical reduction of carbon dioxide (CO₂) into valuable fuels and chemical feedstocks is a critical area of research for mitigating climate change and closing the carbon cycle. Ruthenium-based molecular catalysts, particularly those with polypyridyl ligands, have been extensively studied for this purpose. osti.govnih.govrsc.org
One such catalyst, the Ru(II) complex [Ru(PO₃Et₂-ph-tpy)(6-mbpy)(NCCH₃)]²⁺, has demonstrated high selectivity for the electrocatalytic reduction of CO₂ to carbon monoxide (CO) at a low overpotential of 340 mV in both acetonitrile (B52724) and aqueous/acetonitrile solutions. osti.gov The catalytic activity can be enhanced by immobilizing a phosphonated derivative of this complex onto a nanocrystalline TiO₂ electrode surface. This heterogeneous system showed a turnover number of 237 per catalyst site during 4 hours of electrocatalysis. osti.gov
The design of the ligand framework around the ruthenium center plays a crucial role in the catalyst's performance. For instance, incorporating a methyl group on the bipyridine ligand in certain ruthenium complexes facilitates CO₂ binding after a one-electron reduction, which helps to minimize the overpotential required for the reduction process. osti.gov Studies on a series of Ru(II)-polypyridyl complexes with the general formula [Ru(tpy)(NN)X]ⁿ⁺ have provided insights into how the electronic properties of the bidentate polypyridine ligand (NN) influence the catalytic activity. rsc.org The lability of the monodentate ligand (X) is related to the electron-donating character of the NN ligand, which in turn affects the formation of the active catalytic species. rsc.org
Table 3: Performance of Ruthenium-Based Electrocatalysts for CO₂ Reduction
| Catalyst | Product | Overpotential | Turnover Number (TON) / Turnover Frequency (TOF) |
| [Ru(PO₃Et₂-ph-tpy)(6-mbpy)(NCCH₃)]²⁺ (homogeneous) | CO | 340 mV | Limited turnovers |
| Phosphonated derivative of above on TiO₂ (heterogeneous) | CO | - | 237 per site in 4h |
| Ruthenium complexes with qpy ligand scaffold | CO | Modest | TOFmax > 1000 s⁻¹ nih.gov |
Understanding the reaction mechanisms of electrocatalytic processes is fundamental for the rational design of more efficient and robust catalysts. For ruthenium-catalyzed reactions, a combination of experimental techniques, such as cyclic voltammetry and in situ spectroscopy, along with computational studies, provides crucial mechanistic insights. rsc.orgnih.govnih.gov
In the context of ruthenium(II)-catalyzed C-H oxygenation, mechanistic studies have revealed an oxidation-induced reductive elimination pathway. The catalytic cycle is proposed to begin with the C-H activation by a ruthenium(II) complex, followed by oxidation of the resulting ruthenacycle to a ruthenium(IV) intermediate. The subsequent reductive elimination from this high-valent species forms the C-O bond and regenerates the active catalyst. nih.gov
For the electrocatalytic reduction of CO₂, detailed analysis of cyclic voltammograms under different conditions has shed light on the formation of the catalytically active species. For [Ru(tpy)(NN)X]ⁿ⁺ type complexes, multiple mechanistic pathways have been proposed, differing in the sequence of electrochemical and chemical steps that lead to the formation of the [Ru(tpy⁻)(NN⁻)CO₂]⁰ species. rsc.org Spectroelectrochemical evidence suggests that for some ruthenium complexes containing a quaterpyridine (qpy) ligand, the CO₂ substrate binds to the ruthenium center after the complex has been reduced by two electrons. nih.gov
In the case of ammonia oxidation catalyzed by [Ru(tpy)(dmabpy)Cl]⁺, NMR spectroscopy and electrochemical data have definitively shown that the reaction proceeds through an outer-sphere electron transfer mechanism, where the ammonia molecule is oxidized without first coordinating to the ruthenium center by displacing the chloride ligand. acs.orgosti.gov Conversely, for the [Ru(pdc-κ-N¹O²)(bpy)(NH₃)] catalyst, experimental and computational analyses suggest that the oxidation of the initial complex generates a reactive Ru(III)-NH₃ intermediate. This intermediate then undergoes a series of sequential electron and proton transfer steps to form a high-valent Ru(VI)≡N species, which is believed to be the key intermediate for N-N bond formation upon reaction with another ammonia molecule. nih.gov
Homogeneous and Heterogeneous Photocatalysis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. semanticscholar.orgresearchgate.net Ruthenium polypyridyl complexes, such as tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺), are among the most widely used photocatalysts in this field. nih.gov These complexes absorb visible light to generate a long-lived photoexcited state that can engage in single-electron transfer (SET) processes with organic substrates. nih.gov
Upon photoexcitation, a metal-to-ligand charge transfer (MLCT) occurs, effectively oxidizing the ruthenium center to Ru(III) and reducing a ligand. nih.gov This excited state is a potent single-electron transfer agent, capable of both oxidizing and reducing organic molecules, thereby initiating catalytic cycles for various transformations. nih.gov
An example of the application of ruthenium-based photoredox catalysis is the C-H functionalization of phenols. A combination of ruthenium catalysis and photoredox catalysis has been successfully employed for the ortho-olefination of 2-pyridylphenols. d-nb.info In this dual catalytic system, the photoredox catalyst, irradiated with visible light, facilitates the regeneration of the active ruthenium catalyst through an oxidative process, allowing the C-H activation and olefination cycle to proceed. d-nb.info
Ruthenium photoredox catalysts have also been utilized in C-H imidation of heteroarenes. nih.gov The reaction is believed to proceed through a nitrogen-centered radical intermediate, which is generated via electron transfer from the excited photocatalyst to an N-chloroimide. This radical then adds to the arene, and a subsequent reduction of the catalyst by the resulting intermediate leads to the final product and regeneration of the photocatalyst. nih.gov
Furthermore, the combination of photoredox catalysis with other transition metal catalysis, such as nickel catalysis, has enabled novel transformations. For instance, a photocatalytic single-electron transfer process can facilitate the homolytic cleavage of the C-B bond in organoboron compounds, enabling cross-coupling reactions of sp³-hybridized carbons, which are typically less reactive in traditional two-electron transmetalation pathways. nih.gov
The photostability and photoactivity of ruthenium polypyridyl photocatalysts can be enhanced by anchoring them onto support materials like reduced graphene oxide. nih.gov This strategy not only improves the catalyst's performance and recyclability but also opens up possibilities for applications in heterogeneous photocatalysis. nih.gov
Unable to Generate Article: Mismatch Between Subject and Outline
After a thorough review of scientific literature, it is not possible to generate the requested article focusing on the chemical compound “this compound” using the provided outline. There is a fundamental discrepancy between the specified compound and the catalytic applications listed in the detailed structure.
The catalytic processes outlined, including specific applications in water oxidation, energy transfer, azide-alkyne cycloaddition (RuAAC), transfer hydrogenation, and amide synthesis, are not attributed to the compound "this compound" ( [Ru(CN)₆]⁴⁻ ). Instead, the research literature consistently reports that these advanced catalytic functions are performed by a diverse range of other, more complex ruthenium compounds.
For clarity, here is a summary of the correct catalysts typically associated with the reactions mentioned in the outline:
Water Oxidation and Splitting Catalysis: This field is dominated by molecular ruthenium complexes containing polypyridyl ligands, such as bipyridine (bpy) and 2,2'-bipyridine-6,6'-dicarboxylate (bda). These ligands are crucial for stabilizing the high oxidation states of ruthenium required for the catalytic cycle.
Energy Transfer in Photocatalytic Systems: Ruthenium(II) polypyridine complexes, like [Ru(bpy)₃]²⁺ and its derivatives, are the benchmark compounds used as photosensitizers for energy and electron transfer processes. While some research explores ruthenium cyanide complexes, these are typically heteroleptic structures with other complex ligands, not the simple hexacyanide anion.
Azide-Alkyne Cycloaddition (RuAAC) Reactions: The regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles is specifically catalyzed by ruthenium(II) complexes bearing a pentamethylcyclopentadienyl (Cp*) ligand, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)].
Transfer Hydrogenation Reactions: A wide variety of organometallic ruthenium complexes are used for these reactions, including those with N-heterocyclic carbene (NHC) ligands, pincer ligands, and phosphine-amide ligands. The catalyst structure is highly tailored to the specific substrate.
Amide Synthesis from Alcohols and Nitriles: This transformation is effectively catalyzed by specific ruthenium hydride complexes like RuH₂(CO)(PPh₃)₃ or advanced systems based on N-heterocyclic carbene (NHC) ruthenium catalysts.
The compound "this compound" is a stable coordination complex but does not possess the specific ligand architecture or electronic properties required for the sophisticated catalytic cycles detailed in the user's request.
Therefore, to maintain scientific accuracy and adhere to the strict instruction of focusing solely on "this compound," an article following the provided outline cannot be written. Proceeding would incorrectly attribute the catalytic activities of numerous distinct compounds to a single, incorrect one.
Organometallic Catalysis
C-H Functionalization
Based on a comprehensive review of the available scientific literature, there is no specific information or detailed research findings on the use of the chemical compound "this compound" as a catalyst for C-H functionalization reactions. Extensive searches have revealed a significant body of research on ruthenium-catalyzed C-H functionalization, a pivotal method in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. However, these studies consistently report the use of other ruthenium complexes as catalysts.
Commonly employed ruthenium catalysts in this field include species such as [RuCl2(p-cymene)]2, various ruthenium(II) carboxylate complexes, and phosphine-ligated ruthenium complexes. These catalysts have been shown to be effective in a wide range of C-H functionalization reactions, including arylation, alkenylation, and alkylation, often employing a directing group strategy to achieve high levels of regioselectivity. The mechanisms of these reactions are well-documented and typically involve steps such as C-H activation, migratory insertion, and reductive elimination.
Despite the broad investigation of ruthenium compounds in catalysis, "this compound" has not been identified as a catalyst in the context of C-H functionalization in the reviewed literature. Its applications appear to lie in other areas of chemistry and materials science. Therefore, a data table of detailed research findings for its use in C-H functionalization cannot be provided.
Photochemical and Photophysical Applications
Light-Harvesting Architectures
Light-harvesting, or antenna, systems are molecular assemblies designed to capture light energy and channel it to a specific reaction center. wikipedia.orgwikipedia.org This process mimics natural photosynthesis, where pigment-protein complexes collect photons over a broad spectral range and transfer the excitation energy efficiently. nih.govnih.gov Cyanoruthenate complexes have been successfully incorporated into such architectures, acting as sensitizers and structural nodes for building elaborate multi-component systems.
A key strategy involves using cyanoruthenate units as building blocks for coordination polymers and supramolecular assemblies. materialsfutures.org In these structures, the cyanide ligands can bridge to other metal ions, including lanthanides (Ln³⁺), creating extended networks. When the ruthenium complex absorbs light, it can transfer the excitation energy to the linked lanthanide ion. This process, known as sensitized luminescence, is a form of light harvesting where the Ru(II) complex acts as an antenna, and the lanthanide ion, which may have weak intrinsic light absorption, becomes the emitter.
For example, trinuclear complexes where a central ligand like hexaazatriphenylene (HAT) is coordinated by three {Ru(CN)₄} units have been synthesized. nih.gov These molecules are of interest for their ability to act as sensitizers due to their strong MLCT absorption bands. When these cyanoruthenate assemblies are linked to near-infrared (NIR) emitting lanthanide ions such as Neodymium(III) or Ytterbium(III), the ruthenium-based emission is quenched, and sensitized NIR luminescence from the lanthanide is observed. nih.gov This demonstrates an efficient energy transfer pathway, a hallmark of an effective light-harvesting system.
Table 1: Photophysical Properties of a Trinuclear Cyanoruthenate Light-Harvesting Component
| Property | Value | Significance in Light Harvesting |
|---|---|---|
| Complex | [{Ru(CN)₄}₃(µ₃-HAT)]⁶⁻ | Acts as a sensitizer (B1316253) or "antenna" unit. nih.gov |
| Absorption | Broad, intense MLCT bands | Allows for panchromatic absorption of visible light, maximizing photon capture. nih.gov |
| Excited State | ³MLCT | The energy-donating state for transfer to an acceptor. nih.gov |
| Energy Transfer | Ru(II) → Ln(III) | Efficiently channels absorbed energy to NIR-emitting lanthanide centers. nih.gov |
| Outcome | Sensitized NIR Luminescence | Converts visible light into NIR emission, a key feature for applications in telecommunications and bio-imaging. nih.gov |
Data sourced from research on cyanoruthenate complexes with hexaazatriphenylene ligands. nih.gov
Photoinduced Charge Separation and Accumulation
Photoinduced electron transfer (PET) is a fundamental process in which a molecule in an electronically excited state either donates or accepts an electron, leading to a charge-separated state. youtube.com This process is central to converting light energy into chemical or electrical energy. nih.gov Ruthenium complexes, including those containing cyanide ligands, are excellent candidates for PET applications due to their stable redox states and long-lived MLCT excited states.
Upon absorption of a photon, a cyanoruthenate complex with appropriate ligands is promoted to an MLCT excited state. In this state, an electron has moved from a metal-centered orbital to a ligand-centered π* orbital. This creates a potent oxidant (the Ru(III) center) and a potent reductant (the radical anion of the ligand), effectively separating charge within the molecule. nih.gov The efficiency of any subsequent process depends on the lifetime of this charge-separated state, which must persist long enough to engage in further chemical reactions before recombining. nih.gov
Research on polynuclear cyanoruthenate complexes has shown that the lowest MLCT excited states can have lifetimes of tens of nanoseconds in solution. nih.gov Time-resolved infrared (TRIR) spectroscopy on these systems indicates the formation of asymmetric excited states containing distinct Ru(II) and Ru(III) centers on the infrared timescale, providing direct evidence of charge separation. nih.gov The ability to generate and sustain this charge separation is the first step toward accumulating redox equivalents needed to drive multi-electron chemical transformations, such as water splitting or carbon dioxide reduction.
Photochromic Systems and Molecular Switches
Photochromic compounds can reversibly change their chemical structure and, consequently, their absorption spectra upon irradiation with light. nih.gov This property makes them attractive for use as molecular switches in data storage, molecular electronics, and smart materials. While the hexacyanide complex itself is not photochromic, ruthenium centers can be integrated with photochromic ligands to create photoswitchable materials. rsc.orgrsc.org
Coordination of a photochromic ligand (e.g., a dithienylethene or an azobenzene (B91143) derivative) to a ruthenium center can significantly modify the switching properties. nih.govresearchgate.net The ruthenium moiety can act as a photosensitizer, allowing the photochromic reaction to be triggered by lower-energy visible light instead of UV light. This occurs via triplet-state photosensitization, where the long-lived triplet excited state of the ruthenium complex transfers its energy to the photochromic ligand, inducing its structural change. nih.gov
Furthermore, cyano-bridged polynuclear complexes, particularly Prussian blue analogues containing {Fe(μ-CN)Co} linkages, exhibit bistability based on thermally and photoinduced electron transfer. nsf.gov In these systems, light can induce an intramolecular electron transfer, reversibly converting {Fe(II)-CN-Co(III)} pairs to {Fe(III)-CN-Co(II)} units. This changes the magnetic and optical properties of the material, effectively acting as a switch. nsf.gov The use of ruthenium hexacyanide as a building block in analogous polynuclear systems could therefore lead to materials with photoswitchable properties.
Energy Conversion Systems (e.g., Dye-Sensitized Solar Cells)
Dye-sensitized solar cells (DSSCs) are a type of photoelectrochemical cell that converts visible light into electricity. wikipedia.orgmdpi.com Their operation relies on a photosensitizer (dye) adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). sigmaaldrich.com Ruthenium polypyridyl complexes have long been the benchmark sensitizers for DSSCs due to their high efficiency and stability. nih.gov
The fundamental principles of DSSC operation provide a framework for evaluating the potential of cyanoruthenate derivatives as sensitizers. The process involves several key steps:
Light Absorption: The dye absorbs incident photons, promoting it to an excited state (e.g., an MLCT state). sigmaaldrich.com
Electron Injection: The excited dye rapidly injects an electron into the conduction band of the TiO₂ semiconductor. sigmaaldrich.com
Dye Regeneration: The oxidized dye is reduced back to its ground state by a redox mediator (typically I⁻/I₃⁻) in an electrolyte.
Circuit Completion: The injected electrons travel through the semiconductor to an external circuit, and the redox mediator is regenerated at the counter electrode. sigmaaldrich.com
For a molecule to be an effective sensitizer, it must possess several key properties, which are summarized in the table below.
Table 2: Essential Properties of Sensitizers for Dye-Sensitized Solar Cells
| Property | Requirement | Rationale |
|---|---|---|
| Absorption Spectrum | Strong and broad absorption in the visible range. | To maximize the harvesting of solar photons. mdpi.com |
| Excited State Potential | More negative (cathodic) than the semiconductor's conduction band edge. | To ensure a sufficient driving force for efficient electron injection into the TiO₂. mdpi.com |
| Ground State Potential | More positive (anodic) than the redox potential of the electrolyte. | To ensure efficient regeneration of the dye after electron injection. mdpi.com |
| Surface Anchoring | Presence of anchoring groups (e.g., carboxylates) in the ligands. | For strong electronic coupling and chemisorption onto the TiO₂ surface. mdpi.com |
| Stability | Photochemical and electrochemical stability in the oxidized state. | To ensure long-term operational stability of the solar cell. |
Cyanoruthenate complexes featuring ligands with extensive π-systems, such as the HAT ligand, exhibit the intense MLCT absorption bands necessary for light harvesting. nih.gov By functionalizing the peripheral ligands with appropriate anchoring groups (like carboxylic acids), it would be conceptually feasible to attach these complexes to a semiconductor surface, paving the way for their use in DSSCs. The ability to tune the redox potentials by ligand modification is a well-established principle in ruthenium chemistry, suggesting that cyanoruthenate-based dyes could be engineered to meet the energetic requirements for efficient solar energy conversion.
Sensing Applications Focus on Principles and Mechanism of Signal Generation
Principles of Luminescent Chemosensors
Luminescent chemosensors operate on the principle of converting a molecular recognition event into a measurable optical signal, such as a change in fluorescence or phosphorescence intensity or lifetime. Ruthenium complexes are particularly well-suited for this purpose due to their strong luminescence, long-lived excited states, and chemical stability.
The signal generation in ruthenium-based luminescent sensors often relies on the modulation of the metal-to-ligand charge transfer (MLCT) excited state. The interaction of the sensor with an analyte can perturb this excited state through several mechanisms:
Photoinduced Electron Transfer (PET): In the "off" state, the luminescence of the ruthenium complex may be quenched by a nearby chemical group through PET. Upon binding of an analyte, this quenching pathway can be inhibited, leading to a "turn-on" of the luminescence signal.
Energy Transfer: The excited state energy of the ruthenium complex can be transferred to a bound analyte, resulting in quenching of the ruthenium luminescence.
Ligand Displacement/Modification: The analyte may directly interact with the ligands of the ruthenium complex, causing a change in the electronic environment of the metal center and thus altering its luminescent properties.
In the context of cyanide sensing, for instance, a common strategy involves a displacement reaction. A ruthenium complex might be pre-coordinated with a metal ion like copper(II), which quenches its luminescence. The introduction of cyanide, which has a high affinity for copper(II), strips the quencher from the ruthenium complex, thereby restoring its luminescence in a "turn-on" response. Another mechanism involves the nucleophilic addition of cyanide to a ligand, such as an aldehyde group, forming a cyanohydrin. This modification of the ligand alters the electronic properties of the complex and leads to a significant change in the emission spectrum.
Electrochemical Sensor Design and Functionality
Electrochemical sensors translate the interaction between a recognition element and a target analyte into an electrical signal. Ruthenium complexes are excellent candidates for electrochemical sensing due to their well-defined and reversible redox behavior. Ruthenium can exist in multiple stable oxidation states (e.g., Ru(II) and Ru(III)), and the potential at which this redox transition occurs can be sensitive to the coordination environment of the metal center.
The fundamental design of an electrochemical sensor based on a ruthenium complex involves immobilizing the complex onto an electrode surface. This can be achieved through various methods, including covalent bonding, adsorption, or entrapment within a polymer matrix or nanocomposite material. The general principle of signal generation is as follows:
The ruthenium complex immobilized on the electrode exhibits a characteristic redox peak at a specific potential in techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV).
When the target analyte binds to or interacts with the ruthenium complex or its ligands, it alters the electron density at the ruthenium center.
This change in the electronic environment makes the ruthenium center either easier or harder to oxidize or reduce, resulting in a shift in the redox potential or a change in the peak current.
The magnitude of this change in the electrochemical signal is typically proportional to the concentration of the analyte.
For example, ruthenium nanoparticles and their composites are often used to modify electrodes due to their high surface area and catalytic properties, which can enhance the electrochemical signal.
Mechanistic Basis for Anion and Cation Recognition
The ability of ruthenium-based sensors to recognize specific anions and cations is rooted in the principles of coordination chemistry and non-covalent interactions.
Anion Recognition: The recognition of anions by ruthenium complexes often relies on one of the following mechanisms:
Hydrogen Bonding: Ligands attached to the ruthenium center can be designed to include hydrogen bond donors (e.g., -NH or -OH groups). These groups can form specific hydrogen bonds with anions like fluoride, acetate (B1210297), or phosphate, leading to a detectable change in the spectroscopic or electrochemical properties of the complex.
Lewis Acid-Base Interactions: A Lewis acidic site can be incorporated into the sensor, which can then interact with Lewis basic anions.
Displacement Assays: As mentioned earlier, an anion can displace a coordinated species, leading to a signal change. For cyanide, its strong coordinating ability is often exploited in such displacement mechanisms.
Covalent Bond Formation: Some anions, like cyanide, can react with ligands to form new covalent bonds, as seen in the formation of cyanohydrins. This irreversible reaction provides a highly selective and sensitive detection method.
Cation Recognition: The detection of cations typically involves a ligand specifically designed to bind the target metal ion. This "ionophore" is covalently linked to the ruthenium complex. The mechanism of signal generation upon cation binding includes:
Coordination: The cation coordinates to the ionophoric part of the ligand.
Signal Transduction: This binding event alters the photophysical or electrochemical properties of the ruthenium center. For instance, the coordination of a paramagnetic cation like Cu²⁺ can lead to luminescence quenching through electron or energy transfer. Conversely, binding of a cation might restrict intramolecular rotations in the ligand, leading to an enhancement of luminescence.
Biosensing Principles (excluding clinical/human trial data)
The application of ruthenium complexes in biosensing leverages their unique properties to detect biologically relevant molecules. The principles often involve the integration of a biological recognition element with the signaling capabilities of the ruthenium complex.
Redox Labeling: Ruthenium complexes, such as hexaammineruthenium(III) chloride, can serve as efficient redox labels. They can be electrostatically or covalently attached to biomolecules like DNA or proteins. The electrochemical signal of the ruthenium label can then be used to monitor the hybridization of DNA, protein-protein interactions, or enzyme activity. For instance, in a DNA biosensor, a single-stranded DNA probe is immobilized on an electrode. Upon hybridization with the target DNA, a ruthenium complex that preferentially binds to double-stranded DNA can be introduced, generating an electrochemical signal that is proportional to the amount of target DNA present.
Luminescent Probes: Ruthenium complexes can be designed to act as luminescent probes for biomolecules. For example, a ruthenium complex might be designed to intercalate into DNA or bind to specific sites on a protein. This binding event can lead to a change in the luminescence of the complex, allowing for the detection and quantification of the target biomolecule.
Peptide-Based Recognition: Peptides with specific binding affinity for a target analyte can be integrated with ruthenium-based sensing platforms. The peptide acts as the recognition element, and the ruthenium complex provides the signal. The binding of the analyte to the peptide can induce a conformational change that affects the electrochemical or luminescent properties of the nearby ruthenium complex.
Supramolecular Sensing Platforms
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful approach to constructing sophisticated sensing platforms. Ruthenium complexes can be incorporated as building blocks into larger supramolecular assemblies, such as macrocycles, cages, or gels.
The principles of sensing in these platforms are based on the specific recognition of a guest (the analyte) by a host (the supramolecular assembly), which leads to a measurable output from the integrated ruthenium complex. The advantages of this approach include:
High Selectivity: The well-defined cavities and binding sites of supramolecular hosts can be tailored for the specific recognition of a particular analyte.
Cooperativity: Multiple binding sites within a supramolecular assembly can lead to cooperative binding of the analyte, resulting in a sharper and more sensitive response.
Modularity: The modular nature of supramolecular chemistry allows for the rational design of sensors by combining different building blocks with specific recognition and signaling functions.
Nanomaterial Integration and Hybrid Systems
Modification of Electrode Surfaces with Ruthenium Hexacyanide Films
The modification of electrode surfaces with thin films of ruthenium-based cyanide complexes, such as ruthenium hexacyanoferrate (RuHCF), is a well-established strategy to enhance their electrochemical performance. These films create a stable and electroactive surface that can catalyze various reactions. scielo.br The deposition is often achieved through electrochemical methods, like repetitive cyclic voltammetry, or by simple drop evaporation, where a solution containing the precursor ions is applied to the electrode surface. scielo.br
Once deposited on a substrate like a glassy carbon electrode, these films exhibit well-defined redox behavior. scielo.br For instance, RuHCF-modified electrodes in an acidic solution can display multiple redox couples. scielo.br These are attributed to the Fe(CN)63-/Fe(CN)64- transition and several ruthenium oxidation states (Ru(II), Ru(III), Ru(IV)), which are characteristic of ruthenium oxide compounds. scielo.br This multi-state redox activity is crucial for their catalytic function. A primary application of these modified electrodes is in the electrocatalytic oxidation of small organic molecules. scielo.br For example, RuHCF films have shown excellent activity for ethanol (B145695) oxidation, a key reaction in direct ethanol fuel cells. scielo.br The catalysis occurs at potentials corresponding to higher ruthenium oxidation state transitions, such as Ru(III)-O-Ru(IV) and Ru(IV)-O-Ru(VI). scielo.br
The stability and electrochemical response of these films make them attractive for developing chemical sensors and biosensors. The modification process creates a robust surface that can facilitate electron transfer and interact with target analytes. scielo.br While hexacyanoferrate is a common redox pair used in electrochemical impedance spectroscopy, it can cause corrosion on gold electrodes. nih.gov As an alternative, hexaammineruthenium(II)/(III) has been shown to be an excellent and stable redox pair for impedimetric measurements with gold electrodes, highlighting the versatility of ruthenium complexes in electrode surface modification. nih.gov
| Modification Method | Electrode Material | Key Findings | Application |
|---|---|---|---|
| Drop Evaporation | Glassy Carbon | Formation of a stable Ruthenium Hexacyanoferrate (RuHCF) film with four distinct redox couples in acidic solution. scielo.br | Electrocatalytic oxidation of ethanol. scielo.br |
| Cyclic Voltammetry | Glassy Carbon | Fabrication of a reduced graphene oxide/ruthenium oxide hexacyanoferrate (rGO/RuOHCF) nanocomposite. scielo.br | Electrochemical determination of ethanol. scielo.br |
| Potential-Controlled Oxidative Deposition | Glass Indium Tin Oxide (ITO) | Formation of nano ruthenium oxides that stabilize high-valent RuO4- species. nih.gov | Redox-selective sensing and catalysis. nih.gov |
Integration into Metal-Organic Frameworks (MOFs) for Heterogeneous Catalysis
Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials that serve as excellent platforms for heterogeneous catalysis due to their tunable structures and high surface areas. nih.govresearchgate.net Integrating catalytically active species like ruthenium complexes into MOFs combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy catalyst separation and recyclability). researchgate.netmdpi.com
One common method for integration is the encapsulation of pre-synthesized ruthenium complexes within the pores of a MOF. nih.gov This can be achieved through techniques like cation exchange, where cationic ruthenium complexes are swapped with the endogenous cations present in the channels of an anionic MOF. researchgate.net This approach has been successfully used to incorporate a variety of cationic ruthenium complexes into MOFs, creating stable, single-site heterogeneous catalysts. researchgate.net The resulting MOF-supported catalyst can exhibit activity comparable to its homogeneous counterpart and can be recycled multiple times. researchgate.net
Another strategy involves the post-synthetic modification of the MOF, where the framework itself is functionalized to bind the ruthenium catalyst. mdpi.com For example, ruthenium complexes featuring specific functional groups (like phenolic OH) can be immobilized on a MOF support, such as (Al)MIL-101-NH2. mdpi.com The well-defined nanoscopic voids within the MOF can strongly bind the complex, minimizing leaching even in polar solvents. mdpi.com
These hybrid Ru@MOF materials are effective in a range of catalytic applications. They have been used for hydrogenation reactions, olefin metathesis, and photoredox catalysis. researchgate.netmdpi.comnih.gov In photocatalysis, encapsulating photoactive ruthenium polypyridine complexes into the channels of a MOF can stabilize the excited states of the complexes, leading to stable and highly recyclable photoredox catalytic systems. nih.gov Furthermore, co-encapsulating different metal complexes, such as ruthenium and rhenium, into a MOF scaffold can promote synergistic effects, enhancing performance in reactions like the photocatalytic reduction of CO2. mdpi.com
Formation of Nanoparticles and Nanocomposites for Enhanced Functionality
Ruthenium nanoparticles (Ru NPs) and their composites represent a significant area of materials science, offering enhanced functionality stemming from their nanoscale dimensions and high surface-area-to-volume ratio. nanografi.comnih.gov As a catalyst, ruthenium is highly effective in numerous electrocatalytic and heterogeneous reactions, and this activity is magnified at the nanoscale. nanografi.com The catalytic behavior of Ru NPs can be size-dependent, allowing for the optimization of performance by controlling particle size during synthesis. nanografi.com
The formation of nanocomposites by combining ruthenium-based materials with other nanomaterials, such as carbon nanotubes or graphene, further expands their functional capabilities. scielo.brgrafiati.com For instance, a nanocomposite of reduced graphene oxide and ruthenium oxide hexacyanoferrate (rGO/RuOHCF) was fabricated directly on an electrode surface using cyclic voltammetry. scielo.br This hybrid material demonstrated a wide linear range and good sensitivity for the electrochemical detection of ethanol. scielo.br Similarly, composites of ruthenium oxide and single-walled carbon nanotubes have been investigated for high-energy supercapacitors. grafiati.com
Green synthesis methods, which utilize biomaterials like plant extracts for the reduction of ruthenium salts, have emerged as an eco-friendly route to produce Ru-containing nanomaterials (Ru-cNMs). nih.gov These methods can produce nanoparticles with interesting biological properties, including anticancer and antimicrobial activities, which depend on both the metal and the nature of the bio-extract used for stabilization. nih.gov The integration of ruthenium complexes into liposome-based nanocomposites has also been explored for biomedical applications, such as reinforcing radioimmunotherapy by promoting DNA damage and modulating the tumor microenvironment. researchgate.net
| Nanocomposite Material | Formation Method | Enhanced Functionality | Reference Application |
|---|---|---|---|
| Reduced Graphene Oxide/Ruthenium Oxide Hexacyanoferrate (rGO/RuOHCF) | Cyclic Voltammetry | Improved sensitivity and wide linear range for sensing. scielo.br | Electrochemical ethanol sensor. scielo.br |
| Ruthenium Oxide - Single Walled Carbon Nanotube | Not specified | High energy storage capacity. grafiati.com | Supercapacitors. grafiati.com |
| [Ru(DIP)2dppz]2+/BSA-MnO2 based liposome-folate | Self-assembly | Cancer-targeting, ROS upsurge, immune regulation. researchgate.net | Synergistic radioimmunotherapy. researchgate.net |
| Ruthenium Nanoparticles (from green synthesis) | Reduction of Ru salts with biomaterials | Anticancer, antimicrobial, antioxidant properties. nih.gov | Bioactive agents. nih.gov |
Properties of Hybrid this compound Nanomaterials
Hybrid nanomaterials incorporating ruthenium complexes exhibit a range of unique properties derived from the combination of their components at the nanoscale. bio-integration.orgresearchgate.net The distinct characteristics of these materials arise from their tunable electronic configurations and large surface areas, making them valuable in catalysis, electronics, and biomedical applications. bio-integration.orgresearchgate.net
A key property of these hybrid systems is their enhanced catalytic activity and selectivity. bio-integration.orgresearchgate.net The large surface area facilitates better contact with reactants, while the electronic properties of the ruthenium nanoclusters can be tuned to optimize catalytic processes. bio-integration.orgresearchgate.net In photocatalysis, ruthenium nanocluster-modified hybrid photocatalysts, such as those combined with CdS, demonstrate significantly enhanced activity and stability for light-driven chemical processes. bio-integration.org
The size-dependent electronic characteristics of ruthenium nanoclusters also make them highly suitable for sensor applications. bio-integration.orgresearchgate.net These properties enable the highly sensitive and selective detection of various gases and biomolecules. bio-integration.orgresearchgate.net Furthermore, their distinct electronic structures are beneficial for creating advanced electronic devices, including transistors and conductive coatings. bio-integration.orgresearchgate.net
In the context of biomedical applications, hybrid ruthenium nanomaterials often exhibit good biocompatibility. bio-integration.orgresearchgate.net Research has shown that ruthenium nanoparticles (Ru NPs) have excellent biocompatibility and can protect cells against oxidative stress by scavenging reactive oxygen species (ROS). nih.gov They have demonstrated the ability to decompose hydrogen peroxide and scavenge hydroxyl and superoxide (B77818) radicals. nih.gov This ROS-scavenging ability opens up potential therapeutic applications for these nanomaterials. nih.gov Additionally, the magnetic properties of hybrid ruthenium materials, such as certain perovskite structures, are influenced by spin-orbit coupling, leading to interesting temperature-dependent magnetic behaviors. ucsb.edu
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ruthenium hexacyanoferrate (RuHCF) |
| Ethanol |
| Hexaammineruthenium(II) |
| Hexaammineruthenium(III) |
| (Al)MIL-101-NH2 |
| Rhenium |
| Reduced Graphene Oxide (rGO) |
| Cadmium Sulfide (CdS) |
| Hydrogen Peroxide |
Computational Chemistry Approaches
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the ground-state electronic structure and geometric parameters of molecules. For ruthenium hexacyanide, [Ru(CN)₆]⁴⁻, DFT calculations are used to predict its equilibrium geometry, bond lengths, vibrational frequencies, and the distribution of electron density.
Research employing DFT has successfully optimized the geometry of the [Ru(CN)₆]⁴⁻ anion, which possesses octahedral (Oₕ) symmetry. These calculations typically use a combination of exchange-correlation functionals, such as PBE0 or Becke's 1988 exchange functional with the Perdew 1986 correlation functional (BP86), and basis sets that can handle the relativistic effects of the ruthenium atom, like the LANL2DZ effective core potential. acs.orgscielo.br
Calculated geometric parameters show good agreement with experimental data from X-ray crystallography, validating the accuracy of the theoretical models. The Ru-C bond length is a critical parameter that reflects the extent of π-backbonding from the ruthenium d-orbitals to the π* orbitals of the cyanide ligands.
| Parameter | Species | Calculated Value (Å) | Experimental Value (Å) | Method/Source |
|---|---|---|---|---|
| Ru—C Bond Length | [Ru(CN)₆]⁴⁻ | 2.071 | ~2.050 | DFT / X-ray acs.org |
| Ru—C Bond Length | [Ru(CN)₆]³⁻ | 2.023 - 2.066 | 2.023 - 2.066 | DFT / X-ray acs.org |
| C—N Bond Length | [Ru(CN)₆]³⁻ | - | 1.142 - 1.165 | X-ray acs.org |
Time-Dependent DFT (TD-DFT) for Excited State Phenomena and Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the excited states of molecules and simulating their electronic absorption spectra. mdpi.comfaccts.deresearchgate.net For this compound, TD-DFT is crucial for interpreting complex spectra, such as those obtained from X-ray absorption spectroscopy (XAS).
Studies have demonstrated that TD-DFT is a viable and predictive tool for simulating the ruthenium L₃-edge XAS of [Ru(CN)₆]⁴⁻. acs.org These calculations can identify the specific electronic transitions that give rise to the observed spectral features. For instance, features in the L₃-edge spectrum are assigned to transitions from the ruthenium 2p₃/₂ core orbitals to unoccupied molecular orbitals with significant 4d character. osti.gov Specifically, transitions to orbitals of e₉ symmetry (unoccupied 4d orbitals) and to ligand-based π* orbitals have been identified. acs.orgosti.gov
Furthermore, Resonant Inelastic X-ray Scattering (RIXS) experiments, supported by computational analysis, have provided direct measurements of the 3d spin-orbit splitting in [Ru(CN)₆]⁴⁻, determined to be 4.1 eV. osti.gov
| Spectral Region | Transition Assignment | Calculated Energy (eV) | Method |
|---|---|---|---|
| L₃ X-ray Edge | Ru 2p₃/₂ → 4d (e₉) | ~2840.5 | TD-DFT |
| L₃ X-ray Edge | Ru 2p₃/₂ → Ligand π* | ~2844 | TD-DFT |
| RIXS | 3d₅/₂ - 3d₃/₂ Splitting | 4.1 | Experimental/Computational |
Molecular Dynamics Simulations (if relevant for compound's behavior)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netbiorxiv.org This technique allows for the investigation of dynamic processes such as solvation, conformational changes, and the interaction of molecules with their environment.
While specific MD simulation studies focusing solely on the [Ru(CN)₆]⁴⁻ complex in aqueous solution are not widely documented, the methodology is highly relevant for understanding its behavior. MD simulations have been successfully applied to study the hydration of other metal-cyanide complexes and the cyanide anion itself. researchgate.net
A typical MD simulation of [Ru(CN)₆]⁴⁻ would involve:
System Setup : Placing a single this compound ion in a simulation box filled with a large number of explicit water molecules and counter-ions (e.g., K⁺) to ensure charge neutrality.
Force Field : Defining a force field that describes the potential energy of the system, including terms for bond stretching, angle bending, and non-bonded interactions (van der Waals and electrostatic forces). Quantum mechanical calculations are often used to parameterize the force field for the metal complex. biorxiv.org
Simulation : Solving Newton's equations of motion for every atom in the system, allowing the system to evolve over a set period, typically from nanoseconds to microseconds.
Such simulations could provide detailed insights into the structure of the hydration shells around the complex, the orientation of water molecules, and the dynamics of ion-pairing with counter-ions in solution.
Quantum Chemical Calculations for Reaction Mechanisms and Transition States
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions, including electron transfer, ligand substitution, and photochemical processes. nih.gov For this compound, a primary area of interest is its reversible one-electron oxidation from [Ru(CN)₆]⁴⁻ (Ru(II)) to [Ru(CN)₆]³⁻ (Ru(III)). nih.gov
Computational methods can probe the changes in electronic and geometric structure that accompany this electron transfer. Hybrid quantum chemistry and statistical mechanics methods, such as the Reference Interaction Site Model Self-Consistent Field (RISM-SCF), have been used to study the [Ru(CN)₆]⁴⁻/³⁻ redox pair in aqueous solution. researchgate.net These studies reveal that solvation significantly impacts the electronic structure of the highly charged [Ru(CN)₆]⁴⁻ anion. researchgate.net
DFT calculations are also used to analyze the spin density distribution in the paramagnetic [Ru(CN)₆]³⁻ product. acs.org Such calculations show that upon oxidation, the unpaired electron (or "hole") is not entirely localized on the ruthenium center but is partially delocalized onto the cyanide ligands. This delocalization is a key feature of the electronic structure and influences the reactivity of the complex. acs.orgscielo.br While detailed transition state calculations for specific reactions involving this compound are sparse, these quantum chemical approaches provide a fundamental understanding of the electronic rearrangements that govern its redox chemistry.
Computational Predictions for Novel this compound Derivatives
A significant advantage of computational chemistry is its ability to predict the properties of novel molecules before they are synthesized, guiding experimental efforts toward promising targets. mdpi.comrsc.org The computational tools described in the previous sections, particularly DFT and TD-DFT, can be applied to design novel derivatives of this compound with tailored properties.
The computational design process for new derivatives could involve:
Ligand Substitution : Replacing one or more cyanide ligands with other functional groups (e.g., isocyanides, pyridines, or thiocyanates). DFT calculations can predict the stability and geometry of these new complexes. nih.govmdpi.com
Property Prediction : For each designed derivative, DFT can be used to calculate key electronic properties such as the HOMO-LUMO gap, redox potential, and charge distribution. TD-DFT can predict changes in the electronic absorption spectrum, indicating how ligand substitution would alter the color or photochemical properties of the complex. acs.org
Building Blocks for Materials : this compound is a known building block for coordination polymers like Prussian blue analogues. acs.orgwikipedia.org Computational methods can be used to predict the structures and electronic properties of extended materials formed by linking substituted ruthenium cyanide units with other metal ions.
This in silico screening allows researchers to explore a vast chemical space efficiently, identifying derivatives with desirable characteristics for applications in catalysis, sensing, or molecular materials.
Future Perspectives and Research Challenges
Emerging Trends in Ruthenium Hexacyanide Chemistry
The versatility of ruthenium's oxidation states and the robust, porous framework of the hexacyanide lattice are at the heart of its expanding applications. Current research is pushing the boundaries of its use in catalysis, energy storage, and the creation of smart materials.
Advanced Catalysis: Ruthenium-based catalysts are renowned for their efficiency in a variety of chemical transformations. rsc.orgmanchester.ac.uk Emerging trends point towards the use of this compound complexes in sophisticated catalytic processes, including C-H bond functionalization for organic synthesis and as electrocatalysts for clean energy generation, such as the hydrogen evolution reaction (HER). rsc.orgmdpi.com Research is also focused on their application in the conversion of biomass-derived molecules, like levulinic acid, into valuable biofuels and chemical intermediates. frontiersin.org
Energy Storage and Conversion: The reversible redox behavior of the ruthenium centers makes hexacyanide frameworks promising candidates for next-generation energy storage systems. frontiersin.org Active areas of investigation include their use as cathode materials in rechargeable batteries, such as lithium-oxygen batteries, where ruthenium-based materials can enhance reaction kinetics. xmu.edu.cn Furthermore, their potential in redox flow batteries for large-scale energy storage is being explored, leveraging the stable and reversible electrochemical properties of ruthenium complexes. researchgate.netnih.gov
Multifunctional Nanocomposites: There is a growing trend in designing multifunctional materials by integrating this compound into nanocomposite structures. These materials combine the catalytic or redox properties of the ruthenium complex with other functionalities, such as the magnetic properties of iron oxide cores or the high surface area of silica (B1680970) nanoparticles. nih.gov Such composites are being investigated for applications ranging from targeted drug delivery, where they can act as radiosensitizers, to advanced electrochemiluminescence-based sensors. nih.govnih.gov
Molecular Electronics and Switchable Materials: The ability of this compound and related polypyridyl complexes to switch between different electronic states upon external stimuli (e.g., light, potential) makes them attractive for molecular electronics. researchgate.net Research is exploring their use as components in molecular memory devices and logic gates, where the distinct states can represent binary "0" and "1". researchgate.netnih.govresearchgate.net The development of these "smart" materials could lead to innovations in data storage and processing at the nanoscale.
Challenges in Synthesis and Scalability
Despite its promise, the widespread application of this compound is hindered by significant challenges in its synthesis and the ability to produce materials with consistent properties on a large scale.
Control over Stoichiometry and Defects: A primary challenge is achieving precise control over the stoichiometry and minimizing structural defects, such as vacancies in the crystal lattice. These imperfections can drastically alter the material's electronic properties and catalytic activity. Conventional synthesis methods like co-precipitation often yield products with variable compositions and significant amounts of lattice water.
Morphology and Particle Size Control: The performance of this compound in applications like catalysis and batteries is highly dependent on its morphology and particle size. Synthesizing nanoparticles with a uniform size distribution and controlled shape remains a difficult task. Traditional methods often result in broad particle size distributions, which can lead to inconsistent performance.
Scalability of Advanced Synthesis Methods: While novel synthesis techniques, such as those employing sol-gel processes or microwave irradiation, offer better control over the final product, their scalability is a major concern. nih.govtsu.edu Transferring these sophisticated laboratory-scale methods to industrial production is often complex and costly, requiring significant process optimization to maintain material quality and economic viability. northwestern.edu
Precursor Cost and Availability: Ruthenium is a precious metal, and the cost of high-purity ruthenium precursors can be a significant barrier to large-scale production and commercialization. Developing synthetic routes that are more atom-efficient or utilize lower-cost starting materials is a critical challenge for the field.
| Synthesis Method | Key Advantages | Primary Challenges | Scalability Potential |
|---|---|---|---|
| Co-precipitation | Simple, low-cost, rapid | Poor control over stoichiometry, high defect concentration, broad particle size distribution | High |
| Sol-Gel Process | Good control over composition and morphology | Longer reaction times, potential for insoluble intermediates | Moderate |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved purity | Requires specialized equipment, potential for uneven heating | Low to Moderate |
| Hydrothermal/Solvothermal | High crystallinity, good morphology control | Requires high pressure and temperature, safety concerns | Low |
Development of Advanced Characterization Techniques
To overcome the challenges in synthesis and to fully understand the structure-property relationships in this compound, the development and application of advanced characterization techniques are essential. A key trend is the move towards in-situ and operando methods, which allow researchers to study the material under actual working conditions.
Operando Spectroscopy: Techniques such as operando X-ray absorption spectroscopy (XAS), Raman spectroscopy, and infrared (IR) spectroscopy are becoming indispensable. wikipedia.orgnih.gov These methods allow for the direct observation of the catalyst's or electrode material's structural and electronic state during a chemical reaction or electrochemical cycle. researchgate.netethz.chyoutube.com This provides crucial insights into reaction mechanisms, identifies active catalytic sites, and helps understand degradation pathways. escholarship.org
Spectroelectrochemistry: This powerful combination of spectroscopy (e.g., UV-Vis-NIR) and electrochemistry enables the characterization of species generated at different electrode potentials. For this compound, this is vital for assigning electronic transitions and understanding how the electronic structure changes with the oxidation state of the ruthenium centers.
High-Resolution Microscopy: Advanced microscopy techniques, such as atomic force microscopy (AFM) and scanning tunneling microscopy (STM), provide real-space visualization of the material's surface morphology and electronic properties at the nanoscale. mdpi.com These methods are crucial for studying the growth of thin films and understanding how surface structure influences performance in applications like sensors and electrocatalysis.
| Technique | Information Obtained | Key Advantage for this compound |
|---|---|---|
| Operando XAS | Local coordination environment, oxidation state | Tracks changes in Ru oxidation state and bond distances during catalysis or cycling. escholarship.org |
| In-situ SERS | Vibrational modes of surface-adsorbed species | Identifies reaction intermediates and surface changes on an electrode in real-time. researchgate.net |
| Spectroelectrochemistry (UV-Vis-NIR) | Electronic transitions as a function of potential | Correlates redox events with changes in optical properties. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness | Visualizes film growth and surface morphology for sensor applications. mdpi.com |
Computational Advancements and Synergies with Experimentation
Computational chemistry, particularly Density Functional Theory (DFT), has become a cornerstone of modern materials research. The synergy between theoretical calculations and experimental results is accelerating the discovery and design of new this compound-based materials.
Predicting Electronic and Spectroscopic Properties: DFT and Time-Dependent DFT (TD-DFT) are used to calculate the electronic structure, molecular orbitals, and predict spectroscopic properties (UV-Vis, IR) of this compound complexes. scielo.brscielo.brresearchgate.net These calculations help in the interpretation of experimental spectra and provide a deeper understanding of the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT). scielo.brscielo.br
Modeling Reaction Mechanisms: Computational modeling is a powerful tool for elucidating complex reaction mechanisms at the molecular level. For catalytic applications, DFT can be used to map out the energy landscape of a reaction, identify transition states, and determine the most likely reaction pathway. This theoretical insight can guide the design of more efficient catalysts.
High-Throughput Screening: The rapid growth in computing power is enabling high-throughput computational screening of materials. researchgate.net This involves creating large virtual libraries of candidate structures—for example, by substituting different metals or ligands into the hexacyanide framework—and using DFT to rapidly predict their properties. This approach can identify promising new materials for synthesis and experimental validation, significantly speeding up the discovery process. researchgate.net
Bridging Theory and Experiment: The most powerful advancements come from the close integration of computational and experimental work. nih.govrsc.org For instance, experimental data from operando spectroscopy can be used to validate and refine computational models of a working catalyst. escholarship.org In turn, validated models can predict the effects of structural modifications, guiding experimentalists toward the synthesis of improved materials.
Integration into Multi-Functional Systems and Devices
The future of this compound chemistry lies in its successful integration into functional systems and devices that can address real-world challenges in energy, healthcare, and electronics.
Advanced Electrochemical Sensors: The excellent electrocatalytic properties of this compound films make them ideal for use in electrochemical sensors. They can be used to modify electrode surfaces to detect a wide range of analytes, from small molecules to complex biomolecules, with high sensitivity and selectivity. researchgate.net Future work will focus on integrating these sensors into miniaturized lab-on-a-chip devices for point-of-care diagnostics. mdpi.com
Energy Conversion and Storage Devices: A major research thrust is the incorporation of this compound materials into high-performance energy devices. acad-pub.com This includes developing robust cathodes for next-generation batteries and designing efficient, stable electrocatalysts for water splitting to produce hydrogen fuel. rsc.orgxmu.edu.cn The challenge is to maintain the material's performance and stability over thousands of cycles in a real-world device.
Smart Windows and Displays: The electrochromic properties of this compound—its ability to change color in response to an electrical potential—can be harnessed for applications in smart windows, which can dynamically control the amount of light and heat passing through, leading to energy savings in buildings.
Molecular-Scale Electronics: At the frontier of miniaturization, researchers are exploring the use of individual or small assemblies of this compound complexes as components in molecular electronic devices. nanobiotronix.com Their switchable nature could be used to create molecular wires, transistors, and memory elements, paving the way for ultra-dense and low-power computing technologies. nih.gov
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and purifying ruthenium hexacyanide, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis typically involves reacting ruthenium precursors (e.g., RuCl₃) with cyanide sources (e.g., KCN) under controlled pH and temperature. For purification, recrystallization from aqueous solutions or chromatographic techniques are employed. Researchers must document reagent sources (e.g., commercial suppliers) and synthesis protocols rigorously, including solvent treatment and reaction conditions (e.g., inert atmosphere for air-sensitive intermediates). Reproducibility requires adherence to published protocols and validation via elemental analysis (C, H, N, Ru) and spectroscopic techniques (IR, UV-Vis) .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Methodological Answer : Key techniques include:
- X-ray diffraction (XRD) : Single-crystal XRD resolves atomic positions and bond lengths. For example, confirming the octahedral geometry of [Ru(CN)₆]³⁻.
- Elemental analysis : Verify stoichiometry via combustion analysis (C, H, N) and inductively coupled plasma mass spectrometry (ICP-MS) for Ru content.
- Spectroscopy : IR spectroscopy identifies CN⁻ stretching modes (~2100 cm⁻¹), while X-ray absorption spectroscopy (XAS) probes local electronic structure.
- Thermogravimetric analysis (TGA) : Assess thermal stability and hydration states. Always cross-validate results with literature data .
Advanced Research Questions
Q. What computational approaches are effective for modeling the electronic structure and reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and relativistic pseudopotentials accurately predict electronic properties. Steps include:
Optimize geometry using software like Gaussian or ORCA.
Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox behavior.
Simulate spectroscopic signatures (e.g., UV-Vis transitions) via time-dependent DFT.
Validate predictions against experimental XAS or cyclic voltammetry data. Discrepancies between DFT and experimental results (e.g., unexpected redox potentials) may require adjusting basis sets or including solvation effects .
Q. How can time-resolved spectroscopic techniques elucidate the photophysical properties of this compound?
- Methodological Answer :
- Transient absorption spectroscopy : Probe excited-state lifetimes (e.g., metal-to-ligand charge transfer) with femtosecond resolution.
- X-ray emission spectroscopy (XES) : Map valence electron dynamics post-photoexcitation.
- Resonant inelastic X-ray scattering (RIXS) : Resolve ligand-field transitions and spin states.
For example, studies on Fe hexacyanides ([Fe(CN)₆]³⁻/⁴⁻) using picosecond X-ray absorption can guide analogous experiments for Ru analogs. Ensure synchronization of laser and X-ray pulses for accurate time-resolved data .
Q. How should researchers address contradictions between computational predictions and experimental results in this compound studies?
- Methodological Answer :
Re-examine assumptions : Verify DFT parameters (e.g., solvent models, relativistic corrections) and experimental conditions (e.g., pH, counterion effects).
Cross-validation : Use multiple techniques (e.g., XRD for structure, XAS for oxidation state) to confirm data.
Error analysis : Quantify uncertainties in computational (e.g., convergence thresholds) and experimental (e.g., instrument calibration) methods.
For instance, in Ru-catalyzed olefin metathesis, DFT-predicted E-selectivity may conflict with observed Z-selectivity due to unaccounted steric effects or solvent interactions. Iterative refinement of models and experiments is critical .
Q. What experimental strategies can isolate the effects of ligand substitution on this compound’s catalytic activity?
- Methodological Answer :
- Systematic ligand variation : Synthesize analogs with substituted cyanide ligands (e.g., [Ru(CN)₅(NO)]²⁻) and compare reaction kinetics.
- Kinetic isotope effects (KIE) : Replace CN⁻ with ¹³C¹⁵N⁻ to study bond-breaking steps.
- Operando spectroscopy : Monitor catalytic intermediates in real-time using Raman or XAFS during reactions.
Document ligand synthesis protocols rigorously and validate purity via high-resolution mass spectrometry (HRMS) .
Data Presentation and Analysis Guidelines
- Tables : Include raw data (e.g., XRD bond lengths, electrochemical potentials) and processed results (e.g., TGA weight loss percentages).
- Figures : Use molecular structures from XRD, orbital diagrams from DFT, and time-resolved spectral maps.
- Statistical rigor : Report standard deviations for replicate measurements and use ANOVA for comparative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
